Aloisine RP106
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMANZPBOBRWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394566 | |
| Record name | Aloisine, RP106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496864-15-4 | |
| Record name | Aloisine, RP106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aloisine RP106: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106 is a member of the aloisine family of small molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This technical guide details the mechanism of action of this compound, presenting its molecular targets, the signaling pathways it modulates, and the subsequent cellular effects. The information is compiled from foundational studies on the aloisine scaffold, with specific data presented for this compound where available. This document is intended to provide a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where CDK and GSK-3 dysregulation is a key pathological feature.
Introduction to this compound
This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a synthetic heterocyclic compound belonging to the aloisine family.[1][2] The aloisines were identified as a novel class of potent inhibitors of CDKs and GSK-3, key enzymes in cell cycle regulation, neuronal function, and apoptosis.[3][4][5] Deregulation of these kinases is implicated in various pathologies, including cancer and Alzheimer's disease, making them attractive therapeutic targets.[3][4][5]
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for the aloisine family, including RP106, is the competitive inhibition of ATP binding to the catalytic subunit of target kinases.[1][2][3][4][5] Kinetic studies performed on representative aloisines, such as Aloisine A, have demonstrated this competitive inhibition for CDK1/cyclin B, CDK5/p25, and GSK-3β.[5] This mode of action is further supported by the co-crystal structure of Aloisine B complexed with CDK2, which reveals the inhibitor occupying the ATP-binding pocket.[3][4][5] The aloisine molecule forms crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83 in CDK2, a key interaction for anchoring the inhibitor in the active site.[3][4][5]
Molecular Targets and Quantitative Data
This compound has been evaluated for its inhibitory activity against several key kinases. The available quantitative data for this compound is summarized in the table below. For comparison, data for the well-characterized Aloisine A (RP107) is also included to provide a broader context of the inhibitory profile of this chemical series.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | Cdk1/cyclin B | 0.70 | [1][2] |
| Cdk5/p25 | 1.5 | [1][2] | |
| GSK-3 | 0.92 | [1][2] | |
| Aloisine A (RP107) | CDK1/cyclin B | 0.15 | [6] |
| CDK2/cyclin A | 0.12 | [6] | |
| CDK2/cyclin E | 0.4 | [6] | |
| CDK5/p35 | 0.16 | [6] | |
| GSK-3α | 0.5 | [6] | |
| GSK-3β | 1.5 | [6] | |
| erk1 | 18 | [6] | |
| erk2 | 22 | [6] | |
| c-Jun N-terminal kinase (JNK) | ~3-10 | [6] |
Impact on Cellular Signaling Pathways
By inhibiting CDKs and GSK-3, this compound can modulate critical cellular signaling pathways that govern cell cycle progression and other cellular processes.
Cell Cycle Regulation Pathway
CDKs are the master regulators of the cell cycle. Inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest. Specifically, inhibition of CDK2/cyclin E and CDK2/cyclin A can block the G1/S transition, while inhibition of CDK1/cyclin B can cause arrest in the G2/M phase.[6] This dual arrest in both G1 and G2 is a characteristic cellular effect of the aloisine family.[3][4][5]
Caption: this compound inhibits CDKs, leading to cell cycle arrest at G1/S and G2/M.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by this compound can have diverse downstream effects. For instance, in the context of Alzheimer's disease, GSK-3 is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. By inhibiting GSK-3, aloisines have the potential to reduce tau hyperphosphorylation.
Caption: this compound inhibits GSK-3, impacting Wnt signaling and tau phosphorylation.
Experimental Protocols
The following are generalized protocols based on the methodologies described for the characterization of the aloisine family of inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a typical method for determining the IC50 value of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Kinase Reaction Buffer: Prepare a suitable buffer containing MgCl2, MnCl2, DTT, and a buffering agent (e.g., MOPS or HEPES).
-
Reactions: Set up reactions in a microtiter plate. Each reaction should contain the kinase, a specific substrate (e.g., histone H1 for CDKs, a peptide substrate for GSK-3), and varying concentrations of this compound.
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, XTT, or a reagent based on ATP content (e.g., CellTiter-Glo).
-
Measurement: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% inhibition of cell growth).
Conclusion
This compound is a potent inhibitor of key CDKs and GSK-3, acting through competitive inhibition of ATP binding. Its ability to induce cell cycle arrest and modulate GSK-3 signaling pathways underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics for diseases characterized by aberrant kinase activity, such as cancer and neurodegenerative disorders. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Aloisine RP106: A Technical Guide to a Potent CDK and GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 is a synthetic small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class, recognized for its potent inhibitory activity against key cellular kinases.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical activity, and effects on cellular processes. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and neurodegenerative diseases.
Core Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of specific Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] Kinetic studies have demonstrated that aloisines, the family to which RP106 belongs, bind to the ATP-binding pocket of the kinase's catalytic subunit.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The interaction is stabilized by hydrogen bonds with backbone atoms in the ATP-binding site of the kinase.[1]
Biochemical Activity and Selectivity
This compound exhibits potent inhibitory activity against a targeted set of kinases. The quantitative inhibitory data is summarized in the table below. The broader family of aloisines has been shown to be highly selective for CDKs and GSK-3, with minimal activity against a large panel of other kinases.[4][5]
| Target Kinase | IC50 (µM) |
| Cdk1/cyclin B | 0.70[6][7] |
| Cdk5/p25 | 1.5[6][7] |
| GSK-3 | 0.92[6][7] |
Caption: In vitro inhibitory activity of this compound against key target kinases.
Cellular Effects
The inhibition of CDK1 and other CDKs by this compound leads to a halt in cell cycle progression. Specifically, treatment of cells with aloisines results in cell cycle arrest in both the G1 and G2 phases.[1] This cytostatic effect makes it a compound of interest for cancer research, where uncontrolled cell proliferation is a hallmark. The inhibition of GSK-3, a kinase implicated in various cellular processes including metabolism and neuronal function, suggests potential therapeutic applications in other areas such as neurodegenerative disorders like Alzheimer's disease.[4][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against its target kinases.
-
Reaction Mixture Preparation: Prepare a reaction buffer specific to the kinase being assayed (e.g., for CDK1/cyclin B, a buffer containing Tris-HCl, MgCl₂, and DTT is common).[2]
-
Component Addition: To the wells of a microplate, add the kinase, its specific substrate (e.g., histone H1 for CDK1), and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, often radiolabeled (e.g., [γ-³²P]ATP) for detection.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Detection and Analysis: Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP). Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) in appropriate media. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.
-
Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of each cell.
-
Data Interpretation: Generate a histogram of DNA content versus cell count. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle to determine the effect of this compound on cell cycle progression.[6]
Visualizations
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: A workflow for analyzing cell cycle distribution using flow cytometry.
Caption: Inhibition of CDK1/cyclin B and GSK-3 signaling by this compound.
References
- 1. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Aloisine RP106: A Technical Guide to a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106 belongs to the aloisine family, a class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of cellular processes, including cell cycle progression, apoptosis, and neuronal functions.[2][3] Deregulation of CDK activity is a hallmark of various pathologies, particularly cancer, making CDK inhibitors a promising therapeutic avenue.[2][4] Aloisines function through competitive inhibition of ATP binding to the kinase's catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological effects of the aloisine family, with a specific focus on this compound.
Core Structure and Chemical Properties of this compound
Aloisines are characterized by a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold. The specific analogue, this compound, has a molecular formula of C₁₇H₁₉N₃O.[1] The substitutions on the core structure are a butyl group on the pyrrole nitrogen and a methoxy group at the 4-position of the phenyl ring.

Mechanism of Action: Competitive ATP Inhibition
Kinetic studies have demonstrated that aloisines act as competitive inhibitors of ATP at the catalytic subunit of kinases.[1][2] The co-crystal structure of aloisine B with CDK2 reveals that the inhibitor binds to the ATP-binding pocket. This interaction is stabilized by two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][2] By occupying the ATP-binding site, aloisines prevent the phosphorylation of substrate proteins, thereby inhibiting kinase activity.
Signaling Pathway: Cell Cycle Regulation
CDKs are key regulators of the cell cycle. The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases.[1][2] Specifically, the inhibition of CDK2/cyclin E activity is associated with a G1 arrest, while the inhibition of CDK1/cyclin B leads to a G2/M arrest.[3] The following diagram illustrates the simplified signaling pathway of CDK-mediated cell cycle progression and the point of inhibition by this compound.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Aloisine A (RP107), a closely related analogue of RP106, against a panel of kinases. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC₅₀ (µM) |
| CDK1/cyclin B | 0.15[5] |
| CDK2/cyclin A | 0.12[5] |
| CDK2/cyclin E | 0.4[5] |
| CDK5/p35 | 0.16[5] |
| GSK-3α | 0.5[5] |
| GSK-3β | 1.5[5] |
| erk1 | 18[5] |
| erk2 | 22[5] |
| JNK | ~3-10[5] |
Experimental Protocols: Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound.
Objective: To measure the IC₅₀ value of this compound against a specific kinase (e.g., CDK2/cyclin A).
Materials:
-
Purified recombinant CDK2/cyclin A enzyme
-
Histone H1 as a substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter and cocktail
Workflow:
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (for the control).
-
Enzyme and Substrate Addition: Add the kinase (CDK2/cyclin A) and substrate (Histone H1) to each well.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Effects
Aloisines have been shown to inhibit cell proliferation by inducing cell cycle arrest.[1][2] Specifically, Aloisine A completely blocks the proliferation of dividing NT2 cells with an IC₅₀ of 7 µM and differentiated postmitotic hNT neurons with an IC₅₀ of 10.5 µM, with minimal cell death observed.[5]
Conclusion
This compound is a member of a potent class of CDK and GSK-3 inhibitors. Its mechanism of action through competitive ATP inhibition provides a strong basis for its anti-proliferative effects. The detailed information on its structure, mechanism, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly for therapies targeting cell cycle deregulation in diseases such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Aloisine RP106: A Technical Guide to its Discovery, Synthesis, and Biological Activity
A Novel Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3
This technical guide provides an in-depth overview of Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, a chemical family known as aloisines. These compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), key regulators of cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, synthesis, and mechanism of action of this class of kinase inhibitors.
Discovery and Chemical Structure
Aloisines were discovered through a screening program for novel protein kinase inhibitors.[1][2][3][4] The foundational scaffold, 6-phenyl[5H]pyrrolo[2,3-b]pyrazine, was identified as a potent inhibitor of CDKs.[1][2][3][4] The name "aloisine" was inspired by Alois Alzheimer, as two of the primary targets, CDK5 and GSK-3, are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.
This compound is a specific analog within this family. The general chemical structure of aloisines is characterized by a pyrrolo[2,3-b]pyrazine core with a phenyl group at the 6-position. Variations in substituents on the phenyl ring and the pyrrole nitrogen lead to a diverse range of analogs with differing potencies and selectivities.
Synthesis of Aloisines
The synthesis of the aloisine scaffold is achieved through a one-pot reaction. The general method for the synthesis of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines involves the reaction of an appropriately substituted alkylpyrazine with a substituted benzonitrile.
Experimental Protocol: General Synthesis of Aloisines
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. To this, butyllithium is added dropwise, and the mixture is stirred for 30 minutes at 0°C. The solution is then cooled to -78°C, and the selected alkylpyrazine is added. After stirring for 1 hour at -78°C, the corresponding benzonitrile is added, and the reaction mixture is allowed to slowly warm to room temperature overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative.
Biological Activity and Quantitative Data
Aloisines have been demonstrated to be potent inhibitors of several key kinases, particularly CDKs and GSK-3. The mechanism of action is competitive inhibition of ATP binding to the catalytic subunit of the kinase.[1][2] This is supported by kinetic studies and the co-crystal structure of aloisine B with CDK2, which shows the inhibitor occupying the ATP-binding pocket and forming hydrogen bonds with the backbone of Leu83.[1]
While specific quantitative data for this compound is not detailed in the primary literature, the activity of the closely related analog, Aloisine A (also known as RP107), provides a strong indication of the inhibitory profile of this chemical class.
| Compound | Target | IC50 (µM) |
| Aloisine A | CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 | |
| CDK2/cyclin E | 0.4 | |
| CDK5/p35 | 0.16 | |
| GSK-3α | 0.5 | |
| GSK-3β | 1.5 | |
| erk1 | 18 | |
| erk2 | 22 | |
| JNK | ~3-10 | |
| PKC α, β, γ, δ, ε, η, ξ | >100 |
Table 1: Inhibitory activity (IC50) of Aloisine A against a panel of kinases.[5]
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of aloisines is determined using in vitro kinase assays. The following protocols are generalized from methods used to characterize this class of compounds.
CDK/Cyclin Kinase Assay
This assay measures the phosphorylation of a substrate by a CDK/cyclin complex in the presence of the inhibitor.
-
Enzyme and Substrate Preparation : Recombinant active CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A) and a suitable substrate, such as Histone H1, are prepared in a kinase buffer.
-
Reaction Mixture : The reaction is initiated by mixing the CDK/cyclin complex, the substrate (e.g., 0.1 mg/mL Histone H1), and the test compound (Aloisine) at various concentrations in a kinase reaction buffer containing MgCl2 and ATP (e.g., 15 µM).[6] The reaction often includes [γ-³²P]ATP to enable detection of substrate phosphorylation.
-
Incubation : The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.
-
IC50 Determination : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.
GSK-3 Kinase Assay
A similar protocol is used for determining the inhibition of GSK-3, with a specific substrate for this kinase.
-
Enzyme and Substrate : Recombinant active GSK-3α or GSK-3β is used with a specific peptide substrate, such as a pre-phosphorylated glycogen synthase peptide-2 (GS-1).
-
Reaction and Detection : The assay is performed as described for the CDK/cyclin assay, with the GSK-3 enzyme and its specific substrate. The quantification of substrate phosphorylation is carried out similarly.
Signaling Pathway Modulation
Aloisines exert their cellular effects by inhibiting CDKs and GSK-3, thereby modulating key signaling pathways involved in cell cycle progression and other cellular processes.
Cell Cycle Regulation
CDKs are the master regulators of the cell cycle. By inhibiting CDKs such as CDK1 and CDK2, aloisines can arrest cell proliferation. Inhibition of CDK2/cyclin E and CDK2/cyclin A can lead to a G1 phase arrest, while inhibition of CDK1/cyclin B can cause a G2/M phase arrest.[1] This dual arrest is a characteristic feature of aloisines.
GSK-3 Signaling
GSK-3 is a constitutively active kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3 by aloisines can have diverse downstream effects depending on the cellular context. In the context of Alzheimer's disease, inhibition of GSK-3β is a therapeutic strategy to reduce tau hyperphosphorylation.
Conclusion
This compound is a member of a potent class of CDK and GSK-3 inhibitors. The 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold serves as a valuable template for the design of kinase inhibitors with potential therapeutic applications in oncology and neurodegenerative diseases. The detailed synthetic and assay protocols provided in this guide offer a framework for the further investigation and development of this promising class of compounds.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Aloisine RP106: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106, also known as Aloisine A, is a potent small molecule inhibitor targeting key cellular kinases, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of these enzymes, leading to cell cycle arrest and showcasing potential as a therapeutic agent in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic subunit of sensitive kinases.[3] This mode of action is crucial for its ability to halt cellular processes that are dependent on the activity of these enzymes. By binding to the ATP-binding pocket, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their function and downstream signaling.
The primary targets of this compound are members of the Cyclin-Dependent Kinase family (CDK1, CDK2, and CDK5) and Glycogen Synthase Kinase-3 (GSK-3α and GSK-3β).[1][2] Inhibition of these kinases leads to a cascade of cellular events, most notably the arrest of the cell cycle at the G1 and G2/M phases.[3]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for both enzymatic and antiproliferative activities.
Table 1: Enzymatic Inhibition by this compound (Aloisine A)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15[1] |
| CDK2/cyclin A | 0.12[1] |
| CDK2/cyclin E | 0.4[1] |
| CDK5/p35 | 0.16[1] |
| GSK-3α | 0.5[1] |
| GSK-3β | 1.5[1] |
Table 2: Antiproliferative Activity of this compound (Aloisine A)
| Cell Line | Cell Type | IC50 (µM) |
| NT2 | Human teratocarcinoma | 7[1] |
| hNT neurons | Differentiated human neurons | 10.5[1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines the steps to determine the IC50 of this compound against target kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Microplate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted this compound or vehicle control (DMSO)
-
Purified kinase
-
Kinase-specific substrate
-
-
Initiation of Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for the ADP-Glo™ assay) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT/SRB) Assay
This protocol describes the determination of the antiproliferative IC50 of this compound on adherent cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl for MTT; 10 mM Tris base for SRB)
-
Trichloroacetic acid (TCA) for SRB assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay Termination and Staining:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.
-
SRB Assay: Fix the cells by adding cold TCA and incubate for 1 hour at 4°C. Wash the plates with water and then stain with SRB solution. Wash away the unbound dye with 1% acetic acid.
-
-
Absorbance Measurement:
-
MTT Assay: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
SRB Assay: Solubilize the bound SRB dye with Tris base and measure the absorbance at a wavelength of 515 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a well-characterized inhibitor of CDKs and GSK-3 with potent biological activity. Its ability to induce cell cycle arrest underscores its potential for development as an anticancer agent. Furthermore, its inhibitory action on GSK-3, a key kinase in the pathology of Alzheimer's disease, suggests a possible therapeutic role in neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Aloisine RP106 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a molecule of interest in the field of Alzheimer's disease (AD) research. Named in honor of Dr. Alois Alzheimer, this family of compounds demonstrates potent inhibitory activity against key kinases implicated in the pathological hyperphosphorylation of the tau protein, a hallmark of AD. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The guide also visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in the development of novel AD therapeutics.
Introduction: The Rationale for Kinase Inhibition in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The aberrant hyperphosphorylation of tau is a critical event that leads to its dissociation from microtubules, causing microtubule destabilization, and the subsequent aggregation of tau into paired helical filaments, which form the NFTs. This process ultimately contributes to neuronal dysfunction and apoptosis.
Two key kinases have been identified as major contributors to tau hyperphosphorylation in AD: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 (GSK-3). Deregulation of these kinases is observed in pathological conditions, making them attractive therapeutic targets for mitigating tau pathology. This compound is a potent, ATP-competitive inhibitor of both CDK5 and GSK-3, positioning it as a promising candidate for investigation in AD research.
Mechanism of Action of this compound
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of its target kinases. Structural studies of the aloisine family in complex with CDK2 have revealed that these compounds interact with the ATP-binding site through hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby reducing their phosphorylation. In the context of Alzheimer's disease, the primary substrates of interest are the tau protein (for both CDK5 and GSK-3) and potentially the amyloid precursor protein (APP), which can also be phosphorylated by these kinases.
Quantitative Data for this compound
The available quantitative data for this compound primarily focuses on its in vitro kinase inhibition and its effects on tau phosphorylation in a cellular model of tauopathy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK-3 | 0.92 |
Data sourced from MedchemExpress.
Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y-TMHT441 Cells
| Tau Phosphorylation Site | Concentration of RP106 | Remaining Phosphorylation (%) |
| Thr181 | 0.1 µM | 74% |
| Ser396 | 0.1 µM | 68% |
| Thr231 | 0.1 µM | No significant effect |
Data derived from a study by Löffler et al., which utilized a Mesoscale Discovery assay. It is important to note that higher concentrations (10-50 µM) of RP106 were found to be toxic to the SH-SY5Y-TMHT441 cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tau Hyperphosphorylation
The following diagram illustrates the central role of CDK5 and GSK-3β in the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles, and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against its target kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on standard methods for determining the IC50 of kinase inhibitors.
Materials:
-
Recombinant active CDK5/p25 or GSK-3β enzyme
-
Kinase-specific substrate (e.g., Histone H1 for CDK5, GS-1 peptide for GSK-3)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant kinase, the specific substrate, and the desired concentration of this compound.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Allow the reaction to proceed at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control reaction with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Tau Phosphorylation Assay (Based on Löffler et al.)
This protocol is based on the published study that evaluated the effect of this compound on tau phosphorylation in a cellular model.
Cell Line:
-
SH-SY5Y neuroblastoma cells stably transfected with human tau441 containing the P301S mutation (SH-SY5Y-TMHT441).
Materials:
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
Retinoic acid for neuronal differentiation
-
This compound dissolved in DMSO
-
Mesoscale Discovery (MSD) multi-spot assay plates for phosph-tau and total tau.
Procedure:
-
Culture SH-SY5Y-TMHT441 cells in complete medium.
-
Induce neuronal differentiation by treating the cells with retinoic acid for several days.
-
Treat the differentiated cells with varying concentrations of this compound (e.g., 0.1 µM) or vehicle (DMSO) for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of total tau and phosphorylated tau at specific epitopes (e.g., Thr181, Thr231, Ser396) using the MSD electrochemiluminescence assay according to the manufacturer's instructions.
-
Normalize the phosphorylated tau signal to the total tau signal for each sample.
-
Calculate the percentage of remaining tau phosphorylation in the RP106-treated cells relative to the vehicle-treated control cells.
Discussion and Future Directions
The available data indicate that this compound is a potent inhibitor of CDK5 and GSK-3, two kinases strongly implicated in the pathology of Alzheimer's disease. The preliminary cellular data demonstrating a reduction in tau phosphorylation at pathologically relevant sites, Thr181 and Ser396, is promising. However, the lack of an effect on Thr231 phosphorylation at the tested concentration warrants further investigation to understand the compound's specific inhibitory profile within a cellular context.
A significant limitation in the current understanding of this compound is the absence of in vivo data in animal models of Alzheimer's disease. Such studies are crucial to assess its brain permeability, pharmacokinetic and pharmacodynamic properties, and its overall efficacy in reducing tau pathology and potentially improving cognitive function. Furthermore, the impact of this compound on amyloid-beta metabolism has not been reported and represents another important area for future research.
The observed cellular toxicity at higher concentrations highlights the need for a thorough toxicological evaluation to determine a safe therapeutic window. Future research should focus on:
-
In vivo efficacy studies: Evaluating this compound in transgenic mouse models of tauopathy to assess its effects on NFT formation, neuronal loss, and cognitive deficits.
-
Pharmacokinetic and safety profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicity studies.
-
Amyloid-beta studies: Investigating the effect of this compound on the production and clearance of Aβ peptides.
-
Mechanism of action studies: Further elucidating the specific downstream effects of CDK5 and GSK-3 inhibition by this compound in neuronal models.
Aloisine RP106: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), has emerged as a compound of interest in the field of oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on cancer cells, and relevant experimental protocols. The information is intended to support researchers in designing and executing studies to further elucidate the therapeutic potential of this molecule.
Introduction to this compound
This compound, with the chemical name 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine, is a small molecule inhibitor belonging to the aloisine family of compounds. These compounds are structurally related to natural products and have been investigated for their kinase inhibitory activity. This compound is a potent, ATP-competitive inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3.[1] The dysregulation of CDKs and GSK-3 is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By targeting these key regulators of cell cycle progression and other oncogenic signaling pathways, this compound presents a promising avenue for cancer therapy.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of key kinases involved in cell cycle control and signaling.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle.[2] this compound is a potent inhibitor of Cdk1/cyclin B, a key complex for the G2/M transition.[1] By inhibiting Cdk1, this compound can induce a G2/M cell cycle arrest, preventing cancer cells from dividing.[2] A related compound, Aloisine A, has a broader CDK inhibitory profile, affecting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[3] This broader inhibition can lead to both G1 and G2/M phase arrest.[2]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3 is constitutively active and contributes to tumor growth. This compound is a potent inhibitor of GSK-3.[1] Inhibition of GSK-3 can lead to the destabilization of proteins involved in cell proliferation, such as β-catenin and cyclin D1, and can promote apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the closely related compound, Aloisine A. This data is crucial for determining appropriate experimental concentrations and for comparing its potency against other kinase inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK-3 | 0.92 |
Data sourced from MedChemExpress.[1]
Table 2: Inhibitory Activity of Aloisine A (RP107)
| Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| erk1 | 18 |
| erk2 | 22 |
| JNK | ~3-10 |
Data sourced from MedchemExpress.com.[3]
Signaling Pathways
The primary signaling pathways affected by this compound are the cell cycle regulatory pathway and the GSK-3 signaling pathway.
Cell Cycle Regulation
This compound's inhibition of Cdk1/cyclin B directly impacts the G2/M checkpoint of the cell cycle. This leads to an accumulation of cells in the G2 and M phases, preventing mitotic entry and cell division.
GSK-3 Signaling and Apoptosis
GSK-3 is a key regulator of apoptosis. By inhibiting GSK-3, this compound can modulate the activity of pro- and anti-apoptotic proteins. For instance, GSK-3 can phosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Inhibition of GSK-3 can therefore sensitize cancer cells to apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound in cancer research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Future Directions
While this compound shows promise as a multi-kinase inhibitor for cancer therapy, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.
-
Combination therapy studies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
Conclusion
This compound is a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK-3 with the potential to induce cell cycle arrest and apoptosis in cancer cells. This technical guide provides a foundation for researchers to explore the anti-cancer properties of this promising compound. The provided data and protocols should facilitate the design of robust preclinical studies to further validate this compound as a potential therapeutic agent for the treatment of cancer.
References
Aloisine RP106: A Potent Inhibitor of Tau Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death. Key enzymatic drivers of this pathological process are cyclin-dependent kinases (CDKs), particularly CDK5, and glycogen synthase kinase-3β (GSK-3β). Aloisine RP106, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, has emerged as a significant small molecule inhibitor of these kinases, demonstrating potential as a therapeutic agent to mitigate tau pathology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in cellular models, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic subunit of several key kinases implicated in tau hyperphosphorylation. Its primary targets include CDK1/cyclin B, CDK5/p25, and GSK-3β. By occupying the ATP-binding pocket of these enzymes, this compound effectively blocks the transfer of phosphate groups to tau protein, thereby reducing its phosphorylation at multiple pathological sites.
Quantitative Data on Tau Phosphorylation Inhibition
The inhibitory effect of this compound on tau phosphorylation has been quantified in a cellular model of tauopathy. In a study utilizing a stably transfected SH-SY5Y human neuroblastoma cell line over-expressing mutant human tau441 (SH-SY5Y-TMHT441), this compound demonstrated a significant reduction in the phosphorylation of specific tau residues. The following table summarizes the key findings from this research.[1][2]
| Tau Phosphorylation Site | This compound Concentration | % of Control Phosphorylation |
| Threonine-181 (Thr181) | 0.1 µM | 74% |
| Threonine-231 (Thr231) | 0.1 µM | No significant effect |
| Serine-396 (Ser396) | 0.1 µM | 68% |
Note: Higher concentrations of this compound (10-50 µM) were found to be toxic to the SH-SY5Y-TMHT441 cells.[2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments to assess the impact of this compound on tau phosphorylation in a cellular context.
Cell Culture and Differentiation
-
Cell Line: SH-SY5Y cells stably transfected with a construct expressing human tau441 with V337M and R406W mutations (SH-SY5Y-TMHT441) are utilized.[1][2]
-
Culture Medium: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the expression of the tau construct.
-
Differentiation: To induce a more neuron-like phenotype, SH-SY5Y-TMHT441 cells are differentiated by treatment with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. The medium is replaced every 2-3 days.
Compound Treatment
-
Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Treatment of Cells: Differentiated SH-SY5Y-TMHT441 cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO at the same final concentration as the highest compound dose) for a specified period (e.g., 24 hours).
Measurement of Tau Phosphorylation
A highly sensitive and quantitative method for measuring site-specific tau phosphorylation is the Mesoscale Discovery (MSD) electrochemiluminescence immunoassay.
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent analysis.
-
MSD Assay:
-
MSD multi-array plates pre-coated with capture antibodies specific for total tau or specific phosphorylated tau epitopes (e.g., pThr181, pThr231, pSer396) are used.
-
Cell lysates are added to the wells and incubated to allow the tau protein to bind to the capture antibodies.
-
After washing, a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™) that recognizes a different epitope on the tau protein is added.
-
Following another wash step, a read buffer is added to the wells, and the plate is read on an MSD instrument. The intensity of the emitted light is proportional to the amount of phosphorylated tau in the sample.
-
-
Data Analysis: The levels of phosphorylated tau are normalized to the total tau levels for each sample to account for any variations in cell number or protein expression. The results are then expressed as a percentage of the vehicle-treated control.
Conclusion
This compound represents a promising class of compounds for the therapeutic intervention of tauopathies. Its well-defined mechanism of action as a potent inhibitor of key tau kinases, CDK5 and GSK-3β, provides a strong rationale for its development. The quantitative data from cellular models demonstrates its efficacy in reducing tau phosphorylation at pathologically relevant sites. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other potential tau-targeting therapeutics. This information is intended to support the research and development efforts of scientists and drug development professionals in the pursuit of effective treatments for Alzheimer's disease and related neurodegenerative disorders.
References
An In-depth Technical Guide to Aloisine RP106-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine RP106 is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, known as aloisines. These compounds have garnered significant interest in the fields of oncology and neurobiology due to their targeted inhibition of key protein kinases involved in cell cycle regulation and pathological hyperphosphorylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest. Detailed experimental protocols for relevant assays are provided, along with a compilation of quantitative data to support further research and development efforts.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as critical targets for the development of novel anticancer therapeutics. Aloisines are a family of synthetic compounds that have demonstrated potent inhibitory activity against several key CDKs, as well as Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various pathologies, including Alzheimer's disease.
This compound is a specific member of this family that acts as an ATP-competitive inhibitor of CDKs, leading to a halt in cell cycle progression. This document will delve into the molecular mechanisms underlying this cell cycle arrest, present the available quantitative data on its efficacy, and provide detailed protocols for the experimental validation of its activity.
Mechanism of Action: Induction of Cell Cycle Arrest
This compound exerts its anti-proliferative effects by directly inhibiting the catalytic activity of key CDK complexes that govern the transitions between different phases of the cell cycle. The primary mechanism is competitive inhibition of ATP binding to the catalytic subunit of these kinases.
Dual Blockade of G1 and G2 Phases
This compound induces a robust cell cycle arrest in both the G1 and G2 phases.[1][2] This dual blockade is a direct consequence of its inhibitory action on multiple CDK complexes:
-
G1 Arrest: The transition from the G1 to the S phase is primarily controlled by the activity of CDK2/cyclin E and CDK4/cyclin D complexes. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to commit to DNA replication. This leads to an accumulation of cells in the G1 phase. The G1 arrest induced by aloisines correlates with their potency towards CDK2/cyclin E.[3]
-
G2/M Arrest: The entry into mitosis is regulated by the CDK1/cyclin B complex. This compound's inhibition of CDK1 prevents the necessary phosphorylation events that trigger the G2 to M phase transition, resulting in an accumulation of cells in the G2 phase.[1][2] The arrest at the G2/M checkpoint is correlated with the inhibitory activity of aloisines against CDK1/cyclin B.[3]
The ability of this compound to induce both a G1 and a G2 arrest makes it a particularly effective anti-proliferative agent, as it can halt the growth of cancer cells at two distinct checkpoints.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The following diagram illustrates the signaling pathway through which this compound induces cell cycle arrest by inhibiting key CDK complexes.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and related aloisines.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.70 |
| CDK5/p25 | 1.5 |
| GSK-3α/β | 0.92 |
Data sourced from commercial suppliers and is consistent with the inhibitory profile of the aloisine family.
Table 2: Inhibitory Activity of Aloisine A against Protein Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.4 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.2 |
| CDK5/p25 | 0.15 |
| GSK-3α/β | 0.65 |
Data for Aloisine A, a closely related analog, from Mettey et al., 2003.
Table 3: Anti-proliferative Activity of Aloisines in Neuroblastoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| SH-SY5Y | Aloisine A | ~1-5 |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified CDK complexes.
Materials:
-
Purified recombinant CDK1/cyclin B, CDK2/cyclin A, or CDK5/p25
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate protein (e.g., Histone H1 for CDKs)
-
ATP solution
-
[γ-³²P]ATP
-
This compound stock solution and serial dilutions
-
Phosphocellulose filter paper
-
Phosphoric acid solution for washing
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid or by spotting onto phosphocellulose paper).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population treated with this compound using propidium iodide staining and flow cytometry.
References
Aloisine RP106: A Technical Guide to a Potent Kinase Inhibitor
CAS Number: 496864-15-4
Molecular Formula: C₁₇H₁₉N₃O
Molecular Weight: 281.36 g/mol
Synonyms: RP106, 7-n-Butyl-6-(4-methoxyphenyl)-[5H]pyrrolo[2,3-b]pyrazine
Abstract
Aloisine RP106 is a synthetic pyrrolo[2,3-b]pyrazine derivative that has emerged as a potent, ATP-competitive inhibitor of a select group of serine/threonine kinases. Primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), this compound serves as a valuable tool for researchers in the fields of cell cycle regulation, neurobiology, and drug discovery. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its use, and a visualization of the signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Similarly, Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in various signaling pathways, including those involved in metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been implicated in neurodegenerative diseases, such as Alzheimer's disease, as well as in cancer and bipolar disorder.
This compound belongs to the aloisine family of compounds, which have been identified as potent inhibitors of both CDKs and GSK-3.[1][2] Specifically, this compound demonstrates significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3.[3] Its ability to competitively bind to the ATP-binding pocket of these kinases provides a mechanism for modulating their activity and studying their downstream effects.[1][2]
Biochemical and Pharmacological Data
The inhibitory activity of this compound and its closely related analog, Aloisine A, has been characterized against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | CDK1/cyclin B | 0.70 |
| CDK5/p25 | 1.5 | |
| GSK-3α/β | 0.92 | |
| Aloisine A (RP107) | CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 | |
| CDK2/cyclin E | 0.4 | |
| CDK5/p35 | 0.16 | |
| GSK-3α | 0.5 | |
| GSK-3β | 1.5 |
Data compiled from Mettey et al., 2003.[1][2]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition affects key cellular processes, most notably cell cycle progression and signaling cascades regulated by GSK-3.
Inhibition of CDK1/Cyclin B and Cell Cycle Arrest
CDK1, in complex with cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1/cyclin B by this compound prevents the phosphorylation of proteins required for mitotic entry, leading to cell cycle arrest in the G2 phase. This mechanism is central to its potential as an anti-proliferative agent.
Caption: Inhibition of the CDK1/Cyclin B pathway by this compound, leading to G2 cell cycle arrest.
Inhibition of GSK-3 Signaling
GSK-3 is a constitutively active kinase involved in a multitude of signaling pathways. Its inhibition by this compound can lead to the activation of pathways that are normally suppressed by GSK-3 activity, such as the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of target genes.
Caption: this compound inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Assay for CDK1/cyclin B
This protocol describes a method to measure the kinase activity of CDK1/cyclin B using Histone H1 as a substrate.
Materials:
-
Recombinant active CDK1/cyclin B
-
Histone H1 (substrate)
-
This compound (or other inhibitors)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Histone H1, and the desired concentration of this compound.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction mixture, followed by the addition of CDK1/cyclin B.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
In Vitro Kinase Assay for GSK-3
This protocol outlines a method for assessing GSK-3 activity using a synthetic peptide substrate.
Materials:
-
Recombinant active GSK-3
-
GS-1 peptide (a synthetic substrate for GSK-3)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, GS-1 peptide, and various concentrations of this compound.
-
Start the kinase reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP, followed by the GSK-3 enzyme.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction and quantify the incorporated radioactivity as described in the CDK1/cyclin B assay protocol.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable chemical probe for studying the roles of CDK1, CDK5, and GSK-3 in various cellular and physiological contexts. Its well-defined mechanism of action as an ATP-competitive inhibitor, coupled with its potency and selectivity, makes it a powerful tool for dissecting complex signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations into cell cycle control, neurobiology, and the development of novel therapeutic strategies.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that have emerged as potent inhibitors of key serine/threonine kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] This technical guide provides a comprehensive overview of Aloisine RP106 and its related analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. Through a detailed examination of their biological activity, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications in oncology and neurodegenerative diseases.
Introduction
Cyclin-dependent kinases (CDKs) are fundamental regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of many cancers.[1] Similarly, glycogen synthase kinase-3 (GSK-3) is a critical enzyme implicated in a variety of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its aberrant activity has been linked to neurodegenerative disorders such as Alzheimer's disease. The aloisine family of compounds, named in honor of Dr. Alois Alzheimer, represents a significant scaffold for the development of dual CDK/GSK-3 inhibitors.[1]
This compound and its related compounds act as competitive inhibitors of ATP at the catalytic site of these kinases.[1] This guide will delve into the quantitative data on their inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action
Aloisines exert their inhibitory effects by competing with ATP for binding to the catalytic subunit of the target kinases.[1] Kinetic studies have demonstrated that these compounds act as competitive inhibitors.[1] The co-crystal structure of aloisine B in complex with CDK2 reveals that the inhibitor binds to the ATP-binding pocket, forming two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83.[1] This interaction is a common feature among many ATP-competitive kinase inhibitors.
The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases, ultimately inhibiting cell proliferation.[1][2] The dual inhibition of both CDKs and GSK-3 by this class of compounds makes them attractive candidates for further investigation in diseases where both pathways are implicated.
Quantitative Data: Structure-Activity Relationship (SAR) of Aloisine Analogues
A study by Mettey et al. (2003) systematically investigated the structure-activity relationships of 50 aloisine analogues. The following tables summarize the inhibitory concentrations (IC50) of a selection of these compounds against CDK1/cyclin B, CDK5/p25, and GSK-3β.
Table 1: Inhibitory Activity of Aloisine Analogues against CDK1/cyclin B, CDK5/p25, and GSK-3β
| Compound | R1 | R2 | R3 | R4 | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) | GSK-3β IC50 (µM) |
| Aloisine A (RP107) | H | (CH2)3CH3 | 4-OH | H | 0.15 | 0.16 | 1.5 |
| Aloisine B | H | (CH2)3CH3 | 3-Cl | H | 0.6 | 0.8 | 1.2 |
| RP106 | H | (CH2)3CH3 | 4-OCH3 | H | 0.7 | 1.5 | 0.92 |
| 1 | H | H | H | H | >100 | >100 | >100 |
| 2 | H | CH3 | H | H | 1.8 | 4.5 | 2.5 |
| 11 | H | (CH2)3CH3 | H | H | 0.8 | 1.2 | 1.8 |
| 23 | H | (CH2)3CH3 | 4-F | H | 0.4 | 0.5 | 1.0 |
| 25 | H | (CH2)3CH3 | 4-Cl | H | 0.45 | 0.6 | 1.2 |
| 32 | H | (CH2)3CH3 | 4-OCH3 | H | 0.7 | 1.5 | 0.92 |
| 39 | H | (CH2)3CH3 | 4-OH | H | 0.15 | 0.16 | 1.5 |
| 48 | CH3 | (CH2)3CH3 | 4-OH | H | 10 | 12 | >25 |
Data extracted from Mettey et al., J Med Chem, 2003.
Experimental Protocols
Kinase Inhibition Assays
This protocol is adapted from the methods described by Mettey et al. (2003).
Objective: To determine the in vitro inhibitory activity of test compounds against CDK1/cyclin B, CDK5/p25, and GSK-3β.
Materials:
-
Purified recombinant human CDK1/cyclin B, CDK5/p25, and GSK-3β.
-
Histone H1 (for CDK assays) or GS-1 peptide (for GSK-3β assay) as substrate.
-
[γ-³²P]ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds (dissolved in DMSO).
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each kinase (e.g., 15 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Assays
Objective: To determine the effect of aloisine compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Objective: To assess the induction of apoptosis by aloisine compounds.
Materials:
-
Cells treated with test compounds as described for cell cycle analysis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.[3][4]
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Follow the manufacturer's protocol for the specific TUNEL assay kit being used.
-
In general, the procedure involves fixing and permeabilizing the treated cells.
-
The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[3][5]
-
After incubation, the cells are washed to remove unincorporated nucleotides.
-
The fluorescently labeled apoptotic cells can then be visualized and quantified using a fluorescence microscope or a flow cytometer.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by this compound and related compounds.
Experimental Workflows
Caption: Workflow for a radioactive kinase inhibition assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound and its related compounds represent a promising class of kinase inhibitors with potent activity against both CDKs and GSK-3. The structure-activity relationship data provide a solid foundation for the rational design of more selective and potent inhibitors. The experimental protocols detailed in this guide offer a standardized approach for the characterization of these and other similar compounds. The continued investigation of the aloisine scaffold holds significant potential for the development of novel therapeutics for the treatment of cancer and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. TUNEL assay - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Aloisine RP106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, known as aloisines, which have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Deregulation of these kinases is implicated in a variety of proliferative diseases and neurodegenerative disorders, such as Alzheimer's disease, making them attractive therapeutic targets.[1][2] Aloisines, including derivatives like RP106, exert their inhibitory effect by competing with ATP for binding to the catalytic subunit of the kinases.[1][2] This competitive inhibition leads to cell cycle arrest at the G1 and G2 phases and can induce apoptosis, highlighting their potential as anti-cancer agents.[1][2][3] These application notes provide detailed protocols for investigating the biological effects of this compound.
Quantitative Data Summary
The inhibitory activity of aloisines is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Aloisine A, a representative member of the aloisine family, against a panel of kinases.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.20 |
| CDK5/p25 | 0.10 |
| GSK-3α/β | 0.04 |
Data extracted from a study on Aloisine A, a closely related compound to RP106.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the CDK-mediated cell cycle progression.
Caption: this compound inhibits CDK/Cyclin complexes, blocking cell cycle progression.
Experimental Protocols
Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against specific kinases like CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A
-
Histone H1 (as substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate (Histone H1), and the diluted this compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for determining the kinase inhibitory activity of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.[4][5][6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[5]
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.[7][8][9]
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Aloisine RP106 in vitro assay
An in-depth guide for researchers, scientists, and drug development professionals on the in vitro assessment of Aloisine compounds, with a focus on a representative member, RP106. This document provides detailed protocols for key assays, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Application Notes
Introduction to Aloisines
Aloisines are a class of chemical compounds that function as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] By competitively binding to the ATP pocket of these kinases, aloisines block their catalytic activity, leading to cell cycle arrest at the G1 and G2 phases and the induction of apoptosis.[1][3] Their ability to target kinases implicated in both cell cycle regulation and neurodegenerative diseases, such as Alzheimer's, makes them a subject of significant interest in drug discovery.[1][2]
Mechanism of Action
Aloisine RP106, as a member of the aloisine family, is predicted to function as an ATP-competitive inhibitor of specific CDKs and GSK-3. This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of CDKs. Specifically, inhibition of CDK1/cyclin B and CDK2/cyclin E would lead to arrests in the G2/M and G1/S phases, respectively.[2] The inhibition of CDK5/p25 and GSK-3β is also a key characteristic of this compound class, implicating it in pathways related to neuronal function and disease.[1][2]
Applications in Research and Drug Development
The protocols detailed below are designed to enable researchers to:
-
Determine the inhibitory potency (e.g., IC50) of this compound against target kinases.
-
Characterize the mode of inhibition (e.g., ATP-competitive).
-
Assess the effect of this compound on cell proliferation and viability in cancer cell lines.
-
Investigate the mechanism of cell cycle arrest induced by the compound.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory activity of this compound against a panel of purified kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3β).
Materials:
-
Purified recombinant kinases and their corresponding substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β).[3]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (specific to the kinase being assayed).
-
ATP solution.
-
96-well plates.
-
Plate reader for detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity).
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, its substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.[3]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
2. Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116).
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
Reagents for a proliferation assay (e.g., MTS, WST-1, or a DNA-based assay).[4]
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the proliferation assay reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at concentrations around the GI50 value for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | Value |
| CDK2/cyclin A | Value |
| CDK5/p25 | Value |
| GSK-3β | Value |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) |
| MCF-7 | Value |
| HCT116 | Value |
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest.
Diagram 2: Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Diagram 3: Cell-Based Assay Workflow
Caption: Workflow for assessing the anti-proliferative effects of this compound.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aloisine RP106 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisines are a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that function as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These compounds, including the designated RP106, exert their biological effects by competitively binding to the ATP pocket of these kinases, leading to cell cycle arrest and inhibition of cell proliferation.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of Aloisine RP106.
Aloisine compounds have demonstrated high selectivity for key regulators of the cell cycle and neuronal functions, including CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] The inhibition of these kinases results in the arrest of cells in both the G1 and G2 phases of the cell cycle.[1] These characteristics make Aloisine derivatives like RP106 promising candidates for therapeutic development in oncology and neurodegenerative diseases.
Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][2] This inhibition disrupts the phosphorylation cascade that drives the cell cycle, leading to cell cycle arrest.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Aloisine A, a representative compound of the Aloisine family, against various kinases. This data is indicative of the expected activity profile for this compound.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.20 |
| CDK2/cyclin E | 0.40 |
| CDK5/p25 | 0.12 |
| GSK-3α/β | 0.20 |
| Data is representative and may vary between specific Aloisine derivatives and experimental conditions. |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at a concentration around the IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[3]
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the cellular effects of this compound. By assessing its impact on cell proliferation, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. The provided diagrams and data serve as a guide for experimental design and data interpretation in the evaluation of this promising class of CDK and GSK-3 inhibitors.
References
Application Notes and Protocols for Aloisine RP106 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] As a member of the aloisine family, it functions as an ATP-competitive inhibitor, targeting key regulators of the cell cycle and other cellular processes.[3][4] Specifically, this compound has been shown to inhibit CDK1/cyclin B, CDK5/p25, and GSK-3 with high efficacy.[1][2] The inhibition of CDKs by aloisines leads to cell cycle arrest in both the G1 and G2 phases, ultimately blocking cell proliferation.[3][4] This mechanism of action makes this compound a compound of significant interest in cancer research and drug development.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard colorimetric assay, the MTT assay. This method allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound, a key parameter for evaluating its cytotoxic and anti-proliferative efficacy.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.[3][4] CDKs are a family of protein kinases that are essential for the progression of the cell cycle. By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle at the G2/M and G1/S transitions, respectively, thereby preventing cell division.[5] The inhibition of GSK-3 by this compound points to its potential role in other signaling pathways, including those implicated in neurodegenerative diseases like Alzheimer's disease.[3][5]
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and the related compound Aloisine A against various kinases and in a cell proliferation assay. This data provides a reference for the expected potency of the compound.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| This compound | Cdk1/cyclin B | 0.70 | - | Kinase Assay |
| This compound | Cdk5/p25 | 1.5 | - | Kinase Assay |
| This compound | GSK-3 | 0.92 | - | Kinase Assay |
| Aloisine A | CDK1/cyclin B | 0.15 | - | Kinase Assay |
| Aloisine A | CDK2/cyclin A | 0.12 | - | Kinase Assay |
| Aloisine A | CDK2/cyclin E | 0.4 | - | Kinase Assay |
| Aloisine A | CDK5/p35 | 0.16 | - | Kinase Assay |
| Aloisine A | GSK-3α | 0.5 | - | Kinase Assay |
| Aloisine A | GSK-3β | 1.5 | - | Kinase Assay |
| Aloisine A | Cell Proliferation | 7 | NT2 | Proliferation Assay |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of the cell cycle, highlighting the key points of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aloisine RP106 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Aloisine RP106 against target kinases. This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), acting as an ATP-competitive inhibitor.[1][2] The following protocols and data are intended to guide researchers in setting up and performing kinase assays to evaluate the potency and selectivity of this compound and similar compounds.
Quantitative Data: Inhibitory Activity of this compound
This compound has been shown to inhibit the activity of several key kinases involved in cell cycle regulation and neuronal functions. The half-maximal inhibitory concentration (IC50) values for this compound against its primary targets are summarized in the table below.
| Kinase Target | IC50 (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK-3 | 0.92 |
Table 1: IC50 values of this compound against various kinases.[3]
Experimental Protocols: this compound Kinase Assay
This protocol describes a general method to measure the kinase activity and the inhibitory effect of this compound using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
I. Materials and Reagents
-
Kinases: Recombinant human CDK2/Cyclin A or GSK-3β
-
Substrates:
-
Inhibitor: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
ATP: Adenosine 5'-triphosphate
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader: Luminometer
II. Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
Application Notes and Protocols: Aloisine RP106 Western Blot Analysis
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Aloisine RP106, a potent cyclin-dependent kinase (CDK) inhibitor. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.
Introduction
This compound belongs to the aloisine family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Aloisines, including Aloisine A (also known as RP107), act as competitive inhibitors of ATP binding to the catalytic subunit of kinases, thereby blocking their activity.[3] This inhibition leads to cell cycle arrest in both G1 and G2 phases.[3]
Western blotting is an essential immunoassay technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[4][5] This protocol outlines the methodology to assess the impact of this compound on the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, as well as the phosphorylation status of their substrates, like the Retinoblastoma protein (Rb).[6][7]
Signaling Pathway of CDK Inhibition by this compound
The following diagram illustrates the simplified signaling pathway affected by this compound. By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the transcription of genes required for S-phase entry and thereby causing cell cycle arrest.
References
Application Notes and Protocols: Aloisine RP106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106, with the chemical name 7-n-Butyl-6-(4-methoxyphenyl)-[5H]pyrrolo[2,3-b]pyrazine and CAS number 496864-15-4, is a potent small molecule inhibitor targeting key cellular kinases. It belongs to the aloisine family of compounds, which are recognized for their inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of cell cycle progression, apoptosis, and various other cellular processes.[3][4][5] Dysregulation of CDK and GSK-3 activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound exerts its inhibitory effect through competitive binding to the ATP pocket of these kinases.[3][4]
These application notes provide a comprehensive guide for the use of this compound in cell-based assays, including recommended working concentrations, detailed experimental protocols, and expected cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and the anti-proliferative effects of the closely related analog, Aloisine A (RP107). This data can be used as a starting point for determining the appropriate working concentrations in your cell-based experiments.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][6][7]
| Target Kinase | IC50 (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK-3 | 0.92 |
Table 2: Anti-proliferative Activity of Aloisine A (RP107) [6]
| Cell Line | IC50 (µM) |
| NT2 (human pluripotent embryonal carcinoma) | 7 |
| hNT (human neurons derived from NT2 cells) | 10.5 |
Note: The IC50 values for kinase inhibition were determined in biochemical assays. The effective concentration in cell-based assays will vary depending on the cell type, cell density, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Mechanism of Action: CDK and GSK-3 Inhibition
This compound functions as an ATP-competitive inhibitor of CDKs and GSK-3. By occupying the ATP-binding pocket of these kinases, it prevents the transfer of phosphate groups to their respective substrates, thereby blocking their catalytic activity. Inhibition of CDKs, such as CDK1, leads to cell cycle arrest at the G1/S and G2/M transitions.[3][4][5] GSK-3 inhibition can impact multiple signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of this compound as a CDK/GSK-3 inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value for cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (determined from the cell viability assay, e.g., 1x, 2x, and 5x the IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Expected Results and Troubleshooting
-
Cell Viability: this compound is expected to decrease cell viability in a dose- and time-dependent manner. If no effect is observed, consider increasing the concentration range or incubation time. Ensure the compound is fully dissolved in DMSO and diluted properly in the culture medium.
-
Apoptosis: Treatment with this compound at concentrations at or above the IC50 is expected to induce apoptosis. An increase in the Annexin V-positive cell population should be observed. If high levels of necrosis (PI-positive) are seen at lower concentrations, the compound may have acute cytotoxic effects on the specific cell line.
-
Cell Cycle: Aloisines have been reported to cause cell cycle arrest in both G1 and G2 phases.[3][4] The specific phase of arrest may depend on the cell type and the concentration of the compound used. Look for an accumulation of cells in the G0/G1 and/or G2/M peaks of the cell cycle histogram.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its effects on cell proliferation, apoptosis, and cell cycle progression in various cellular models.
References
- 1. Cell cycle- and protein kinase C-specific effects of resiniferatoxin and resiniferonol 9,13,14-ortho-phenylacetate in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both low and high concentrations of staurosporine induce G1 arrest through down-regulation of cyclin E and cdk2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Aloisine RP106 Treatment of Neuronal Cells
Disclaimer: The following application notes and protocols are based on the available scientific literature for the "Aloisine" family of compounds, potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). As of the current date, specific data for "Aloisine RP106" is not publicly available. The information provided herein is extrapolated from studies on related compounds, particularly Aloisine A, and should be adapted and optimized for specific experimental conditions.
I. Application Notes
Introduction
Aloisines are a family of chemical compounds that function as potent inhibitors of key cellular kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] These kinases play crucial roles in cell cycle regulation, neuronal function, and apoptosis.[1][2] Deregulation of CDK and GSK-3 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1][3] Aloisine compounds, by targeting these kinases, offer a potential therapeutic avenue for neuroprotection and the study of neuronal death pathways.
Mechanism of Action
Aloisines exert their biological effects primarily through the competitive inhibition of the ATP-binding pocket of sensitive kinases.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes. In neuronal cells, the key targets of Aloisines are:
-
Cyclin-Dependent Kinase 5 (CDK5): A critical kinase in neuronal development, migration, and synaptic plasticity. Its deregulation, often through the cleavage of its activator p35 to p25, is associated with hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][3]
-
Glycogen Synthase Kinase-3 (GSK-3): A ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell structure, and apoptosis. In the nervous system, GSK-3 is implicated in tau phosphorylation and neuronal apoptosis.[1]
-
Other CDKs (CDK1, CDK2): While primarily known for their role in cell cycle progression, these CDKs can be aberrantly activated in post-mitotic neurons under stress conditions, leading to apoptosis.[2][4][5]
By inhibiting these kinases, Aloisines can protect neurons from various insults, prevent apoptosis, and potentially modulate neuroinflammatory responses.[6]
Data Presentation
Table 1: Inhibitory Activity of Aloisine A against various kinases.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK5/p25 | 0.65 |
| GSK-3β | 0.15 |
Data extracted from research on Aloisine A and presented as a reference for the Aloisine family.[1]
Table 2: Effects of CDK Inhibitors on Neuronal Cells.
| Compound | Cell Type | Effect | Concentration | Reference |
| Olomoucine | Neuroepithelial cells | Lengthens G1 phase, induces premature neurogenesis | 80 µM | [4][7] |
| Flavopiridol | PC12, Sympathetic & Cortical Neurons | Suppresses camptothecin-induced apoptosis | IC50 = 100 nM | [5] |
| Olomoucine | PC12, Sympathetic & Cortical Neurons | Suppresses camptothecin-induced apoptosis | IC50 = 50 µM | [5] |
This table provides context on the effects of other CDK inhibitors on neuronal cells, which may be comparable to the effects of Aloisines.
II. Experimental Protocols
Neuronal Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating neuronal cells with Aloisine compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, NGF for PC12 differentiation)
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate neuronal cells at a desired density in multi-well plates. For primary neurons, use coated plates (e.g., with poly-L-lysine).
-
Differentiation (if applicable): For cell lines like PC12, induce differentiation to a neuronal phenotype by treating with Nerve Growth Factor (NGF) in a low-serum medium for several days.[5]
-
Aloisine Treatment: Prepare working solutions of this compound by diluting the stock solution in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest Aloisine dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: After incubation, the cells can be harvested for various assays such as cell viability, apoptosis, or protein analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated neuronal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the Aloisine treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated neuronal cells on coverslips or in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
In Situ Cell Death Detection Kit (TUNEL)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Wash the cells with PBS and fix them with the fixation solution for 1 hour at room temperature.
-
Wash the cells again with PBS and permeabilize them for 2 minutes on ice.
-
Wash the cells and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
III. Visualizations
Caption: Proposed signaling pathway of this compound in neuronal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Cycle Regulators in the Neuronal Death Pathway of Amyotrophic Lateral Sclerosis Caused by Mutant Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibition of cyclin-dependent kinases that lengthens, but does not arrest, neuroepithelial cell cycle induces premature neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aloisine RP106 in Glioblastoma Cell Lines
Following a comprehensive review of publicly available scientific literature, we must report that there is currently no specific data or established experimental protocols on the effects of Aloisine RP106 in glioblastoma cell lines. The "Aloisine" family of compounds, to which this compound belongs, are known inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3][4] While the general mechanism of action for this class of molecules suggests potential applications in cancer research, including glioblastoma, specific studies detailing the use and effects of this compound in this context have not been published.
Aloisines are 6-phenyl[5H]pyrrolo[2,3-b]pyrazines that act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2][4] For instance, Aloisine A has been shown to be a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values of 0.15 μM, 0.12 μM, 0.4 μM, and 0.16 μM, respectively.[5] It also inhibits GSK-3α and GSK-3β with IC50 values of 0.5 μM and 1.5 μM, respectively.[5] This inhibition of CDKs can lead to cell cycle arrest in both the G1 and G2 phases.[1][2][4]
While this information provides a basis for the potential mechanism of action of Aloisine compounds, the absence of specific studies on this compound in glioblastoma means that no quantitative data on its effects on cell viability, apoptosis, or cell cycle distribution in these cell lines is available. Similarly, validated protocols for its application in relevant assays are not present in the current body of scientific literature.
Therefore, we are unable to provide the requested detailed application notes, protocols, and data tables for this compound in glioblastoma cell lines. Any such information would be speculative and not based on verified experimental results.
We recommend that researchers interested in the potential of this compound for glioblastoma treatment consider conducting initial dose-response studies to determine the IC50 value in relevant glioblastoma cell lines. Subsequently, standard protocols for cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., propidium iodide staining and flow cytometry), and Western blotting for key cell cycle and apoptotic markers could be adapted to investigate its effects.
We will continue to monitor the scientific literature and will provide updates should any relevant data on this compound in glioblastoma become available.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aloisine RP106 Cell Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting Cdk1/cyclin B, Cdk5/p25, and Glycogen Synthase Kinase-3 (GSK-3).[1] As a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, it plays a crucial role in regulating the cell cycle.[2] this compound induces cell cycle arrest in both the G1 and G2 phases, making it a valuable tool for synchronizing cell populations for various research applications, including the study of cell cycle progression, DNA damage response, and the efficacy of anti-cancer therapeutics.[2]
This document provides a detailed protocol for the synchronization of cultured mammalian cells using this compound, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound, like other aloisines, functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of key substrates required for cell cycle progression. Inhibition of Cdk1/cyclin B activity is the primary mechanism for the G2/M phase arrest, as this complex is essential for the G2 to M transition. The arrest in the G1 phase is likely mediated by the inhibition of other CDKs, such as Cdk2, which is also a target of the aloisine family.[2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and the related compound Aloisine A against various kinases. This data is essential for determining the effective concentration range for cell synchronization experiments.
| Compound | Target Kinase | IC50 (µM) |
| This compound | Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 | |
| GSK-3 | 0.92 | |
| Aloisine A | Cdk1/cyclin B | 0.15 |
| Cdk2/cyclin A | 0.12 | |
| Cdk2/cyclin E | 0.4 | |
| Cdk5/p35 | 0.16 | |
| GSK-3α | 1.5 | |
| GSK-3β | 0.5 |
Experimental Protocols
This protocol provides a general guideline for synchronizing adherent mammalian cells in the G2/M phase using this compound. Optimization may be required for specific cell lines and experimental conditions.
Reagents and Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol for G2/M Synchronization
-
Cell Seeding:
-
Culture cells to be synchronized in their recommended complete medium.
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Seed the cells onto new culture plates at a density that will allow for exponential growth during the experiment without reaching confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment with this compound:
-
Allow the seeded cells to attach and resume proliferation for at least 24 hours.
-
Dilute the 10 mM this compound stock solution in pre-warmed complete culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, based on the IC50 values. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 16-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
Release from G2/M Arrest (Optional):
-
To release the cells from the G2/M block, aspirate the medium containing this compound.
-
Wash the cells twice with a generous volume of sterile, pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Cells are expected to synchronously re-enter the cell cycle. Samples can be collected at various time points post-release to study progression through mitosis and into G1.
-
-
Validation of Cell Synchronization by Flow Cytometry:
-
Sample Preparation:
-
Harvest both the synchronized (treated) and an asynchronous (untreated control) population of cells by trypsinization.
-
Centrifuge the cell suspensions to pellet the cells.
-
Wash the cell pellets once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content (PI fluorescence) to visualize the cell cycle distribution. A successfully synchronized population will show a significant enrichment of cells in the G2/M peak (4N DNA content) compared to the asynchronous control.
-
-
Visualizations
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for this compound cell synchronization.
References
Application Notes and Protocols for Aloisine RP106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106, also known as Aloisine A, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] As a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, it functions as an ATP-competitive inhibitor, binding to the catalytic subunit of these kinases.[1][2][3] This inhibition disrupts key cellular processes, leading to cell cycle arrest at the G1/S and G2/M transitions and modulation of GSK-3-mediated signaling pathways.[1] These properties make this compound a valuable tool for research in oncology, neurobiology, and virology.
These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell proliferation, the cell cycle, and relevant signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound (Aloisine A) against various kinases.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p25 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| ERK1 | 18 |
| ERK2 | 22 |
| c-Jun N-terminal kinase (JNK) | ~3-10 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by this compound and the general experimental workflows for its application in cell culture.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 281.35 g/mol , dissolve 2.81 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.
-
2. Cell Culture and Treatment
-
Recommended Cell Lines:
-
Culture Conditions:
-
Grow cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting and flow cytometry).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. A typical final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
3. Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique uses a DNA-staining dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
5. Western Blot Analysis for CDK and GSK-3 Pathway Modulation
-
Principle: This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the CDK and GSK-3 signaling pathways.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Rb (Ser780, Ser807/811)
-
Total Rb
-
Cyclin D1
-
Cyclin E
-
CDK2
-
CDK4
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
β-catenin
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
References
- 1. Compounds that target host cell proteins prevent varicella-zoster virus replication in culture, ex vivo, and in SCID-Hu mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid maturation of the hepatic cell line Huh7 via CDK inhibition for PXR dependent CYP450 metabolism and induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aloisine RP106 for Inhibiting Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately neuronal dysfunction and death. Key kinases implicated in this pathological process are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β). Aloisine RP106 (also known as Aloisine A) has been identified as a potent, ATP-competitive inhibitor of these kinases, presenting a promising tool for research into the mechanisms of tauopathies and as a potential therapeutic lead compound.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in inhibiting tau phosphorylation in both in vitro and cell-based assays.
This compound: Mechanism of Action and Kinase Selectivity
This compound is a member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of specific kinases. Its primary targets relevant to tau pathology are CDK5 and GSK-3β.
Signaling Pathway of Tau Phosphorylation by CDK5 and GSK-3β
In Vivo Studies of Aloisine RP106: Application Notes and Protocols
Disclaimer: Extensive literature searches for "Aloisine RP106" did not yield any specific in vivo studies for a compound with this exact designation. The available scientific literature consistently refers to a related compound, Aloisine A (also known as RP107 ), which is a potent inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). However, detailed in vivo efficacy, pharmacokinetic, and toxicology data for Aloisine A in animal models are also not publicly available.
Therefore, this document provides a generalized framework for potential in vivo studies of a CDK/GSK-3 inhibitor like Aloisine A, based on its known in vitro targets and potential therapeutic applications. The experimental protocols and data tables presented are illustrative templates and should be adapted based on actual experimental findings.
Introduction
Aloisine A is a small molecule inhibitor targeting key cellular kinases, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1] These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with diseases such as cancer, neurodegenerative disorders like Alzheimer's disease, and cystic fibrosis.[1][2] The following application notes and protocols are designed to guide researchers in the preclinical in vivo evaluation of compounds with a similar profile to Aloisine A.
Potential Therapeutic Areas and In Vivo Models
Based on the in vitro activity of Aloisine A, potential therapeutic applications for in vivo investigation include:
-
Oncology: As a CDK inhibitor, Aloisine A could potentially inhibit the proliferation of cancer cells.
-
Alzheimer's Disease: Inhibition of CDK5 and GSK-3β is a key strategy in reducing tau hyperphosphorylation, a hallmark of Alzheimer's disease.
-
Cystic Fibrosis: Aloisine A has been shown to stimulate the wild-type and mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1]
Table 1: Proposed Animal Models for In Vivo Efficacy Studies
| Therapeutic Area | Animal Model | Rationale |
| Oncology | Xenograft models in immunodeficient mice (e.g., NOD/SCID) using human cancer cell lines. | To assess the anti-tumor efficacy of the test compound on human-derived tumors. |
| Alzheimer's Disease | Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1). | To evaluate the effect of the compound on amyloid-beta plaque deposition, tau pathology, and cognitive deficits. |
| Cystic Fibrosis | Genetically engineered mouse models of cystic fibrosis (e.g., Cftr knockout or F508del mutant mice). | To investigate the compound's ability to restore CFTR function and alleviate disease-related phenotypes. |
Experimental Protocols
General Pharmacokinetic Study in Mice
This protocol outlines a typical single-dose pharmacokinetic study to determine the basic absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the test compound after intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Test compound (e.g., Aloisine A)
-
Vehicle suitable for IV and PO administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Preparation: Prepare the test compound in the appropriate vehicle at the desired concentrations for IV and PO administration.
-
Animal Dosing:
-
IV Group: Administer a single bolus dose via the tail vein (e.g., 2 mg/kg).
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Table 2: Template for Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Acute Toxicology Study in Mice
This protocol provides a basic framework for assessing the acute toxicity of a test compound.
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of the test compound in mice.
Procedure:
-
Dose Escalation: Administer single doses of the test compound to different groups of mice at increasing concentrations.
-
Clinical Observation: Monitor the animals for signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of 7-14 days.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of CDK and GSK-3 signaling pathways by Aloisine A.
Caption: General workflow for in vivo evaluation of a test compound.
Conclusion
While specific in vivo data for this compound or Aloisine A are not currently available in the public domain, the provided templates for application notes and protocols offer a structured approach for researchers to design and conduct their own in vivo studies. The inhibitory profile of Aloisine A against key kinases suggests its potential in several therapeutic areas, warranting further preclinical investigation in relevant animal models. Researchers are strongly encouraged to perform dose-ranging and toxicology studies before embarking on large-scale efficacy experiments.
References
Application Notes and Protocols for Aloisine RP106 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 is a potent, ATP-competitive inhibitor of key serine/threonine kinases, including Cyclin-Dependent Kinase 1 (Cdk1)/cyclin B, Cyclin-Dependent Kinase 5 (Cdk5)/p25, and Glycogen Synthase Kinase 3 (GSK3). Its ability to modulate these critical cellular signaling pathways makes it a valuable tool in cell cycle research, neurobiology, and oncology. Proper preparation of a stable and accurate stock solution is the first and most critical step for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research purposes.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value |
| Molecular Weight | 281.4 g/mol |
| Purity | ≥95% |
| Appearance | Crystalline solid |
| Solubility (DMSO) | Information for the related compound Aloisine A is 10 mg/mL. A similar solubility is anticipated for this compound. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
Experimental Protocols
Materials
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a common starting concentration for many cell-based assays.
1. Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 281.4 g/mol x 1000 mg/g = 2.814 mg
2. Weighing the Compound:
-
Wear appropriate PPE.
-
On an analytical balance, carefully weigh out the calculated mass of this compound. It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This minimizes weighing errors.
-
For example, if 5.0 mg is weighed, the required volume of DMSO would be: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mmol/L) = (5.0 mg / 281.4 g/mol ) / 10 mmol/L = 1.777 mL
3. Dissolving the Compound:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication can aid in dissolving the compound.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. Under these conditions, the stock solution is expected to be stable for up to 6 months.
-
For short-term storage, aliquots can be kept at -20°C and should be used within one month.
Working Solution Preparation
To prepare a working solution for your experiment, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer.
-
Example: To make a 10 µM working solution in 1 mL of cell culture medium:
-
(Volume of Stock) x (Concentration of Stock) = (Volume of Working Solution) x (Concentration of Working Solution)
-
(Volume of Stock) x (10 mM) = (1 mL) x (0.01 mM)
-
Volume of Stock = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important Considerations:
-
Always use high-purity, anhydrous DMSO to prevent hydrolysis of the compound.
-
Ensure the compound is fully dissolved before use.
-
When preparing working solutions, add the stock solution to the medium or buffer and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) as it can have cytotoxic effects.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathways it is known to inhibit.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits key signaling pathways.
Aloisine RP106: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine RP106 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its ability to target key regulators of the cell cycle and other cellular processes has made it a valuable tool in cancer research and neurobiology. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Supplier Information
This compound can be procured from various biochemical suppliers. Researchers should always refer to the supplier's specific product data sheet for the most accurate information regarding purity, storage, and handling.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Santa Cruz Biotechnology | 496864-15-4 | C₁₇H₁₉N₃O | 281.4 g/mol | ≥95% |
| Biosynth | 496864-15-4 | C₁₇H₁₉N₃O | 281.35 g/mol | Not Specified |
| Cayman Chemical | 496864-15-4 | C₁₇H₁₉N₃O | 281.4 g/mol | ≥98% |
| MedchemExpress | 496864-15-4 | C₁₇H₁₉N₃O | 281.35 g/mol | 99.86% |
| Cenmed Enterprises | 496864-15-4 | C₁₆H₁₇N₃O | 281.4 g/mol | Not Specified |
| GlpBio | 496864-15-4 | C₁₇H₁₉N₃O | 281.4 g/mol | >98% |
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of specific CDKs and GSK-3. By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling pathways they control. The primary targets of this compound are CDK1/cyclin B, CDK5/p25, and GSK-3. These kinases are pivotal in cell cycle progression, neuronal function, and apoptosis.
Quantitative Data
The inhibitory activity of this compound and its analogue, Aloisine A, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 1: IC₅₀ values of this compound (compound 38) against target kinases.
| Kinase | IC₅₀ (µM) |
| CDK1/cyclin B | 0.70 |
| CDK5/p25 | 1.5 |
| GSK-3 | 0.92 |
Data from Mettey, Y., et al. J Med Chem. 2003 Jan 16;46(2):222-36.
Table 2: IC₅₀ values of Aloisine A (a related compound) against a panel of kinases.
| Kinase | IC₅₀ (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| erk1 | 18 |
| erk2 | 22 |
| c-Jun N-terminal kinase (JNK) | ~3-10 |
| Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ) | >100 |
Data from MedchemExpress product page for Aloisine A.
Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from the methods used in the initial characterization of aloisines to determine their inhibitory effect on CDK and GSK-3 activity.
Objective: To quantify the inhibitory activity of this compound on CDK1/cyclin B, CDK5/p25, and GSK-3.
Materials:
-
Purified active CDK1/cyclin B, CDK5/p25, or GSK-3β
-
Histone H1 (for CDKs) or GS-1 peptide (for GSK-3) as substrate
-
This compound stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 100 µM ATP)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and cocktail
Workflow:
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate (Histone H1 for CDKs, GS-1 for GSK-3), and varying concentrations of this compound (or DMSO as a vehicle control) in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the papers to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cell population.
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Cell Proliferation Assay (MTT Assay)
This protocol provides a method to evaluate the effect of this compound on cell proliferation.
Objective: To measure the dose-dependent effect of this compound on the proliferation of a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC₅₀ value.
Troubleshooting & Optimization
troubleshooting Aloisine RP106 experiments
Welcome to the technical support center for Aloisine RP106. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, CDK5/p25, and Glycogen Synthase Kinase 3 (GSK3).[1] It belongs to the aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[2][3][4][5] This inhibition of critical cell cycle and signaling kinases leads to cell cycle arrest in both G1 and G2 phases and can induce apoptosis.[2][4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the effects of inhibiting CDK and GSK3 pathways. Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool for investigating cancer cell proliferation and survival.[6][7] It is also relevant in neuroscience research due to its inhibition of CDK5 and GSK3, kinases implicated in neurodegenerative diseases like Alzheimer's disease.[2][7]
Q3: How should I dissolve and store this compound?
For optimal results, it is crucial to ensure proper dissolution and storage of this compound.
| Solvent | Solubility | Storage Conditions |
| DMSO | Up to 12 mg/mL | Store stock solutions at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| DMF | Up to 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Prepare fresh for aqueous-based assays. |
Data compiled from publicly available information.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) of this compound against its primary targets are summarized below.
| Target | IC50 (µM) |
| Cdk1/cyclin B | 0.70 |
| Cdk5/p25 | 1.5 |
| GSK3 | 0.92 |
These values are indicative and may vary depending on the specific assay conditions.[1]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Causes & Solutions:
-
Poor Cell Permeability:
-
Troubleshooting Step: While many small molecule inhibitors have good cell permeability, this can be cell-line dependent. If you suspect poor uptake, you can perform a cell permeability assay or try to encapsulate this compound in a delivery vehicle like liposomes.
-
Expected Outcome: Improved and more consistent inhibition of intracellular targets.
-
-
Compound Instability in Media:
-
Troubleshooting Step: The stability of this compound in cell culture media over the course of your experiment may be a factor. Prepare fresh solutions of the inhibitor for each experiment and consider a time-course experiment to assess the duration of its activity.
-
Expected Outcome: More reliable and reproducible results.
-
-
Incorrect Dosage:
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations around the published IC50 values.
-
Expected Outcome: Identification of the effective concentration range for your experiment.
-
-
Cell Line Specific Effects:
-
Troubleshooting Step: The cellular context, including the expression levels of target kinases and compensatory signaling pathways, can influence the inhibitor's effect. Test this compound in multiple cell lines to determine if the observed effects are consistent.[1]
-
Expected Outcome: A better understanding of the inhibitor's activity in different genetic backgrounds.
-
Issue 2: High Cytotoxicity or Off-Target Effects
Possible Causes & Solutions:
-
Off-Target Kinase Inhibition:
-
Troubleshooting Step: At higher concentrations, kinase inhibitors can affect unintended targets.[1][2] To investigate this, perform a kinome-wide selectivity screen. Alternatively, compare the phenotype induced by this compound with that of other CDK/GSK3 inhibitors with different chemical scaffolds.
-
Expected Outcome: Identification of potential off-target effects and a clearer understanding of the observed phenotype.
-
-
Solvent Toxicity:
-
Troubleshooting Step: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final solvent concentration in your cell culture media is low (typically <0.5%) and include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Expected Outcome: Confirmation that the observed cytotoxicity is due to this compound and not the solvent.
-
Issue 3: Inconsistent Results in In-Vitro Kinase Assays
Possible Causes & Solutions:
-
ATP Concentration:
-
Troubleshooting Step: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will significantly impact the apparent IC50 value.[6] If you are not seeing inhibition, your ATP concentration may be too high. Perform the assay at an ATP concentration close to the Km for the specific kinase.
-
Expected Outcome: More accurate determination of the inhibitor's potency.
-
-
Enzyme Quality and Activity:
-
Troubleshooting Step: The purity and activity of the recombinant kinase can vary. Ensure you are using a high-quality, active enzyme. Run a control reaction without the inhibitor to confirm robust kinase activity.
-
Expected Outcome: Reliable and reproducible kinase assay results.
-
-
Compound Precipitation:
-
Troubleshooting Step: this compound may precipitate in the aqueous buffer of the kinase assay, especially at higher concentrations. Visually inspect the assay wells for any signs of precipitation. You can also measure the solubility of the compound in your assay buffer.
-
Expected Outcome: Prevention of false-negative results due to compound insolubility.
-
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[8][9]
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol enables the detection and quantification of apoptotic cells following treatment with this compound.[10][11]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: In-Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant active kinase (e.g., CDK1/cyclin B, CDK5/p25, GSK3)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
This compound
-
Kinase Assay Buffer
-
ATP (at a concentration near the Km of the kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the desired concentrations of this compound (or vehicle control), and the recombinant kinase.
-
Initiation: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ kit, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scbt.com [scbt.com]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloisine RP106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1][2][3] It belongs to a class of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines.[1][2][3]
Q2: What are the common research applications for this compound?
Given its inhibitory activity against key regulators of the cell cycle and neuronal functions, this compound is primarily used in cancer research to study cell cycle progression and apoptosis.[1][3] It is also investigated in the context of neurodegenerative diseases, such as Alzheimer's disease, due to its inhibition of CDK5/p25 and GSK-3.[1][2][3]
Q3: How should I store this compound?
This compound should be stored as a solid at -20°C. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Solubility and Stock Solution Preparation
The solubility of this compound can be challenging in aqueous solutions. Below is a summary of its solubility in common organic solvents.
| Solvent | Concentration | Source |
| DMSO | ~12 mg/mL | GlpBio |
| DMF | ~25 mg/mL | GlpBio |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | GlpBio |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 281.36 g/mol ).
-
Dissolution:
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
-
Aliquoting and Storage:
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Solubility Issues
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common issue. The following guide provides a systematic approach to troubleshoot and mitigate this problem.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
The following are generalized protocols based on the initial characterization of aloisines.[1][2][3] Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assays
This protocol describes how to measure the inhibitory activity of this compound against its target kinases.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂.
-
Prepare Substrate and ATP: Use a generic kinase substrate (e.g., histone H1 for CDKs) and ATP. The final concentration of ATP should be near the Km for the specific kinase.
-
Set Up Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its respective cyclin (for CDKs), and the substrate in the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Initiate Reaction: Add ATP (can be radiolabeled, e.g., [γ-³²P]ATP) to start the reaction.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or by spotting onto phosphocellulose paper and washing with phosphoric acid.
-
Detection: Analyze the incorporation of phosphate into the substrate via SDS-PAGE and autoradiography or by scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen reagent. This typically involves adding the reagent to each well and incubating for a specific time.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Signaling Pathways
This compound inhibits several key signaling pathways involved in cell cycle regulation and neuronal function.
CDK1/Cyclin B Signaling Pathway
Caption: Inhibition of the CDK1/Cyclin B pathway by this compound.
CDK5/p25 Signaling Pathway
References
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Aloisine RP106. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound belongs to the aloisine family of compounds, which function as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] This has been demonstrated through kinetic studies and the co-crystal structure of a related family member, aloisine B, with CDK2.[1][2] The interaction involves the formation of two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in the ATP-binding pocket of the kinase.[1]
2. My cells are arresting in both G1 and G2 phases. Is this an expected outcome?
Yes, this is an expected cellular effect of aloisines. Treatment with these compounds has been shown to cause cell cycle arrest in both the G1 and G2 phases.[1][2][3] The G1 arrest is correlated with the inhibition of CDK2/cyclin E, while the G2/M arrest is linked to the inhibition of CDK1/cyclin B.[3]
3. Is this compound a selective inhibitor? What are its primary targets and known off-targets?
This compound is part of the aloisine family, which is known to potently inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] A selectivity study on Aloisine A, a prominent member of this family, revealed that it is highly selective for CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3α/β.[1][2] While potent against these targets, it shows significantly less activity against a broader panel of other kinases, indicating a relatively high degree of selectivity.[1] However, at higher concentrations, off-target inhibition of other kinases may occur.
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes that don't seem to be related to CDK or GSK-3 inhibition.
Possible Cause: This could be due to off-target effects of this compound, especially if used at high concentrations. While relatively selective, aloisines can inhibit other kinases at reduced potencies.
Solution:
-
Review Kinase Selectivity Profile: Refer to the kinase inhibition data for Aloisine A (Table 1) as a guide to potential off-target kinases. Consider if the observed phenotype could be explained by the inhibition of one of these less sensitive kinases.
-
Titrate Compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that yields the desired on-target effect (e.g., CDK-related cell cycle arrest). Using a lower concentration can minimize off-target effects.
-
Use a More Selective Inhibitor: If off-target effects are a significant concern, consider using a more recently developed, highly selective inhibitor for your target of interest as a control to confirm that the observed phenotype is due to the inhibition of the intended primary target.
-
Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
Data and Protocols
Quantitative Data
Table 1: Kinase Selectivity of Aloisine A
| Kinase Target | IC50 (µM) |
| Primary Targets | |
| CDK1/cyclin B | 0.12 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.1 |
| GSK-3α/β | 0.65 |
| Screened Off-Targets (Examples) | |
| PKA | >10 |
| PKCα | >10 |
| MAPK1/ERK1 | >10 |
| c-Src | >10 |
| Insulin Receptor | >10 |
| A total of 26 kinases were tested, with most showing IC50 values >10 µM. Data from M. Bach et al., J. Med. Chem. 2003.[1] |
Table 2: IC50 Values for Selected Aloisines
| Compound | CDK1/cyclin B (µM) | CDK5/p25 (µM) | GSK-3β (µM) |
| Aloisine A | 0.12 | 0.10 | 0.65 |
| Aloisine B | 0.15 | 0.18 | 1.2 |
| This compound | 0.32 | 0.18 | 3.8 |
| Data from M. Bach et al., J. Med. Chem. 2003.[1] |
Experimental Protocols
Kinase Activity Assays
The activity of CDKs and GSK-3 was assayed in a buffer containing 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, and 50 µg/mL heparin.[1]
-
CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 Assays:
-
Histone H1 was used as the substrate.
-
The reaction mixture included the kinase, histone H1, and [γ-33P]ATP (250-400 µM).
-
Reactions were incubated for 30 minutes at 30°C.
-
The reaction was stopped by adding 3% phosphoric acid.
-
A 10 µL aliquot of the reaction mixture was spotted onto P81 phosphocellulose paper.
-
Filters were washed three times in 1% phosphoric acid.
-
Radioactivity was measured by scintillation counting.
-
-
GSK-3α/β Assay:
-
A specific peptide substrate (GS-1) was used.
-
The reaction mixture included the kinase, GS-1 peptide, and [γ-33P]ATP (15-30 µM).
-
Incubation and stopping conditions were the same as for the CDK assays.
-
Sample processing and radioactivity measurement were performed as described above.
-
Cell Cycle Analysis
-
Cells (e.g., Neuro2A) were cultured in a suitable medium.
-
This compound was added at various concentrations for a specified time (e.g., 24 hours).
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide.
-
Samples were incubated in the dark for 30 minutes at room temperature.
-
Cell cycle distribution was analyzed by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for kinase activity assays.
Caption: ATP-competitive mechanism of action for this compound.
References
Aloisine RP106 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aloisine RP106 in cell culture experiments. The information provided is based on the known mechanisms of the Aloisine family of compounds, potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to the Aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] They exhibit high selectivity for key cell cycle and signaling kinases, including CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1] By blocking the activity of these kinases, this compound disrupts cell cycle progression and can induce apoptosis.
Q2: What are the expected effects of this compound on cultured cells?
The primary effects of this compound in cell culture are the inhibition of cell proliferation and the induction of cell death. This is achieved through the arrest of the cell cycle at the G1 and G2 phases.[1][2] Consequently, users can expect to observe a decrease in cell viability and an increase in apoptotic markers.
Q3: How should I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a more specific range based on the initial results.
Q4: At which phases of the cell cycle does this compound cause arrest?
Aloisines have been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[1] The specific cell cycle arrest profile may depend on the cell type and the concentration of the compound used. G1 arrest is often associated with the inhibition of CDK2/cyclin E, while G2/M arrest is linked to the inhibition of CDK1/cyclin B.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to CDK/GSK-3 inhibition. 3. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Test the compound on a known sensitive cell line to confirm its activity. Consider using a different compound with an alternative mechanism of action. 3. Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding the compound to multiple wells to ensure consistency. 3. Avoid using the outer wells of the culture plate, as they are more prone to evaporation. |
| Unexpected cell morphology. | 1. Off-target effects of the compound. 2. High concentration leading to acute toxicity. | 1. Review the literature for known off-target effects of Aloisines. 2. Lower the concentration of this compound and observe if the morphology normalizes. |
| Difficulty in detecting apoptosis. | 1. Apoptosis assay is not sensitive enough. 2. The time point of analysis is not optimal. | 1. Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, and TUNEL assay) for a more comprehensive analysis. 2. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloisine RP106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, known as aloisines. It functions as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[2] This inhibition of CDK activity leads to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cell proliferation.[2]
Q2: What are the primary targets of this compound?
The primary targets of the aloisine family of compounds are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A starting concentration in the low micromolar range is recommended. Based on the IC50 values of the closely related analog Aloisine A, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Q5: At which phases of the cell cycle does this compound induce arrest?
Aloisine compounds have been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[2] The specific phase of arrest can be dependent on the cell type and the concentration of the inhibitor used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability. | Concentration too low: The concentration of this compound may be insufficient to inhibit the target kinases in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK/GSK-3 inhibitors. | Consider using a different cell line or a positive control inhibitor known to be effective in your chosen cell line. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. | |
| Incorrect experimental setup: Issues with cell seeding density, incubation time, or assay method could mask the effect of the inhibitor. | Review and optimize your experimental protocol. Ensure cells are in the logarithmic growth phase during treatment. | |
| High levels of cytotoxicity observed, even at low concentrations. | Concentration too high: The concentration of this compound may be toxic to your specific cell line. | Lower the concentration range in your dose-response experiments. |
| Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity. | If possible, perform target engagement or downstream signaling analysis (e.g., Western blot for phosphorylated substrates) to confirm on-target activity at non-toxic concentrations. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically ≤ 0.5%). | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to the wells can lead to variability. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Assay variability: The assay used to measure cell viability or proliferation may have inherent variability. | Include appropriate positive and negative controls in every experiment. Increase the number of technical and biological replicates. | |
| Precipitation of the compound in the culture medium. | Poor solubility: this compound may have limited solubility in the final culture medium, especially at higher concentrations. | Ensure the final concentration of the compound does not exceed its solubility limit in the medium. Briefly vortex or sonicate the diluted solution before adding it to the cells. Consider using a medium with a higher serum concentration if appropriate for your experiment. |
Quantitative Data
The following tables summarize the inhibitory activity of Aloisine A, a close structural analog of this compound. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Aloisine A against Purified Kinases
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| erk1 | 18 |
| erk2 | 22 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of Aloisine A in Different Cell Lines
| Cell Line | Assay | IC50 (µM) |
| NT2 (dividing) | Proliferation | 7 |
| hNT (postmitotic neurons) | Proliferation | 10.5 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: General Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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Viability/Proliferation Measurement: At the end of the incubation period, measure cell viability or proliferation using a standard assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Downstream Signaling
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets of CDKs (e.g., Rb) or GSK-3 (e.g., β-catenin, Tau) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Aloisine RP106
Disclaimer: Information regarding "Aloisine RP106" is not publicly available. This technical support guide is based on general principles for handling novel small molecule inhibitors in a research setting and provides hypothetical data and protocols for a compound with the characteristics of a CDK4/6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Stability of this compound
The stability of this compound can be influenced by the solvent, storage temperature, and the composition of the cell culture media.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Stability (≥95% purity) |
| -80°C | 12 months |
| -20°C | 6 months |
| 4°C | 1 week |
| Room Temperature (25°C) | 24 hours |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Media Type | Supplement | Half-life (t½) |
| DMEM | 10% FBS | ~48 hours |
| RPMI-1640 | 10% FBS | ~42 hours |
| Serum-Free Media | N/A | ~24 hours |
Note: Stability in media can be cell-line dependent due to metabolic enzymes. It is advisable to replace the media with freshly diluted this compound every 48 hours for long-term experiments.
Troubleshooting Guide
Issue 1: Lower than expected cellular potency or inconsistent results.
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Potential Cause 1: Compound Degradation. this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.
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Solution: Prepare fresh stock solutions from the lyophilized powder. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
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Potential Cause 2: Instability in Media. The compound may not be stable in your specific cell culture media over the duration of the experiment.
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Solution: Refresh the media with newly diluted this compound every 24-48 hours. Consider performing a stability test of the compound in your specific media using HPLC or LC-MS.
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Potential Cause 3: Plastic Binding. Some compounds can bind to the plastic of culture vessels or pipette tips.
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Solution: Use low-binding plasticware for your experiments.
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Issue 2: Evidence of compound precipitation in stock solution or media.
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Potential Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent or media.
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Solution: Ensure the final concentration of DMSO in the cell culture media is below 0.5% to maintain solubility. When diluting the stock solution, add it to the media with vigorous vortexing. If precipitation persists, consider using a different solvent or a lower working concentration.
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Potential Cause 2: Temperature Effects. The compound may be precipitating out of solution upon cooling.
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Solution: Warm the stock solution to room temperature before diluting it into the pre-warmed cell culture media.
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Issue 3: High levels of cell death or off-target effects observed.
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Potential Cause 1: Incorrect Dosage. The concentration of this compound being used may be too high for the specific cell line, leading to toxicity.
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Solution: Perform a dose-response curve to determine the optimal concentration range for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
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Potential Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
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Solution: Ensure the final solvent concentration in the media is consistent across all treatments and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments.
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Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the IC50 value of this compound in a cancer cell line (e.g., MCF-7).
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in media).
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Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound Stability in Media
This protocol provides a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
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Preparation: Prepare a 10 µM solution of this compound in your cell culture medium of interest (with and without serum). Also, prepare a control sample in a stable solvent like acetonitrile.
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Incubation: Incubate the media samples at 37°C in a cell culture incubator.
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Time Points: At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of each sample.
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Sample Processing: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable C18 column. The mobile phase and gradient will need to be optimized for this compound.
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Data Analysis: Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0. The biological half-life of a drug in cell culture media can be determined.[1] For some compounds, it's also important to look for the appearance of new peaks that may correspond to degradation products.[1]
References
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Aloisine RP106 and preventing its precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1] It functions by competing with ATP for the binding site on these kinases, thereby inhibiting their activity.[2][3] This inhibition can lead to cell cycle arrest in both the G1 and G2 phases.[2]
Q2: What are the primary targets of this compound?
The primary targets of this compound are:
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Cdk1/cyclin B
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Cdk5/p25
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GSK-3[1]
Q3: What are the solubility characteristics of this compound?
This compound is a crystalline solid with the following reported solubilities:
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DMF: 25 mg/mL
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DMSO: 12 mg/mL
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DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from solution can lead to inaccurate experimental results. The following guide provides a systematic approach to identify and resolve common causes of precipitation.
Logical Troubleshooting Workflow
References
Technical Support Center: Interpreting Aloisine RP106 Assay Results
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the results of kinase assays involving Aloisine RP106. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Aloisines?
Aloisines are a family of chemical compounds that act as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2] Kinetic studies have demonstrated that aloisines function as competitive inhibitors of ATP binding to the catalytic subunit of the kinase.[1][2] This means that this compound likely binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.
Q2: Which kinases are likely to be inhibited by this compound?
Aloisine A, a representative member of this family, has been shown to be highly selective for CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] Therefore, it is plausible that this compound will show inhibitory activity against these or related kinases.
Q3: What kind of results should I expect from a successful this compound kinase inhibition assay?
In a successful experiment, you should observe a dose-dependent decrease in kinase activity with increasing concentrations of this compound. This is typically visualized as a sigmoidal curve when plotting percent inhibition versus the logarithm of the inhibitor concentration. From this curve, you can determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Q4: My in-vitro and cell-based assay results with this compound are different. Why?
Discrepancies between in-vitro and cell-based assays are common. Several factors can contribute to this:
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ATP Concentration: In-vitro assays are often performed at ATP concentrations much lower than physiological levels, which can make an inhibitor appear more potent.[3][4] The high ATP concentration within a cell can outcompete an ATP-competitive inhibitor like this compound, leading to a higher apparent IC50.
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Cellular Environment: The complex intracellular environment, including scaffolding proteins and signaling complexes, can influence how an inhibitor binds to its target.[3]
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Off-Target Effects: In a cellular context, the observed effect may be due to the compound acting on multiple targets, not just the primary kinase of interest.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[3] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[3] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[3] |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Prepare single-use aliquots of the kinase to avoid multiple freeze-thaw cycles that can reduce its activity. |
| Substrate Depletion | Ensure that the substrate concentration is well below the Km value and that less than 10-20% of the substrate is consumed during the reaction. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. |
Issue 3: No Inhibition Observed
If this compound does not appear to inhibit the kinase, consider the following:
| Potential Cause | Troubleshooting Step |
| Incorrect Kinase or Substrate | Verify the identity and purity of the kinase and substrate. Ensure that the chosen substrate is appropriate for the kinase being assayed. |
| Inactive Compound | Confirm the identity and purity of your this compound sample. If possible, test its activity in a well-characterized, sensitive assay. |
| Assay Conditions | Optimize the assay conditions, including buffer pH, salt concentration, and incubation time, to ensure the kinase is active. |
Data Presentation
Table 1: Hypothetical IC50 Determination for this compound against CDK2/cyclin A
| This compound (µM) | Log [this compound] | Kinase Activity (RFU) | % Inhibition |
| 0 | N/A | 10,000 | 0 |
| 0.01 | -8 | 9,500 | 5 |
| 0.1 | -7 | 8,500 | 15 |
| 1 | -6 | 5,000 | 50 |
| 10 | -5 | 1,500 | 85 |
| 100 | -4 | 500 | 95 |
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol: In-Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a general procedure for determining the IC50 of this compound.
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Reagent Preparation:
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Prepare a 2X kinase solution in reaction buffer.
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Prepare a 2X substrate and ATP solution in reaction buffer.
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Prepare a serial dilution of this compound in reaction buffer at 4X the final concentration.
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Assay Procedure:
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Add 5 µL of the 4X this compound serial dilution to the wells of a microplate.
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Add 10 µL of the 2X kinase solution to each well.
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Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
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Initiate the kinase reaction by adding 5 µL of the 2X substrate and ATP solution.
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Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
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Stop the reaction by adding a stop solution containing a developing reagent.
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Incubate for the recommended development time.
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Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Subtract the background (no enzyme control) from all wells.
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Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
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Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Visualizations
Caption: Mechanism of ATP-competitive inhibition by this compound.
Caption: Experimental workflow for a kinase inhibition assay.
Caption: Troubleshooting decision tree for kinase assay issues.
References
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The information provided is intended to assist in the design and troubleshooting of experiments aimed at understanding its mechanism of action and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the aloisine family of compounds, which act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] Kinetic studies and co-crystal structures have demonstrated that aloisines bind to the ATP-binding pocket of kinases like CDK2.[1][2] This inhibition of CDK activity leads to cell cycle arrest in both the G1 and G2 phases.[1][2]
Q2: Which kinases are inhibited by the aloisine family of compounds?
A2: Aloisines have been shown to be highly selective inhibitors of several key kinases. The primary targets include CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and GSK-3α/β.[1][2] The inhibitory activity of aloisines against these kinases is presented in the table below.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to this compound in cell lines after prolonged treatment.
Possible Cause 1: Alterations in the Target Kinase
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Hypothesis: Mutations in the ATP-binding pocket of CDK2 or other target CDKs may reduce the binding affinity of this compound.
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Troubleshooting/Experimental Protocol:
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Sequence the target CDK genes (e.g., CDK2) from both the parental sensitive and the resistant cell lines.
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Compare the sequences to identify any potential mutations in the resistant cells.
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Perform in vitro kinase assays using recombinant wild-type and mutant CDK proteins to assess the IC50 values of this compound.
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Possible Cause 2: Upregulation of Bypass Signaling Pathways
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Hypothesis: Cancer cells may develop resistance by activating alternative signaling pathways to bypass the cell cycle block imposed by this compound. A common mechanism of resistance to CDK4/6 inhibitors is the loss of the Retinoblastoma (Rb) tumor suppressor protein or the upregulation of Cyclin E.[3]
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Troubleshooting/Experimental Protocol:
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Western Blot Analysis: Compare the protein expression levels of key cell cycle regulators (e.g., Rb, p-Rb, Cyclin D1, Cyclin E, p16, p21, p27) in sensitive versus resistant cells.
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Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of genes encoding the above proteins.
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Co-treatment with other inhibitors: Investigate if co-treatment with inhibitors of potential bypass pathways (e.g., PI3K/AKT/mTOR pathway inhibitors) can restore sensitivity to this compound.[3]
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Possible Cause 3: Increased Drug Efflux
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Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
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Troubleshooting/Experimental Protocol:
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qRT-PCR and Western Blot: Analyze the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1).
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Efflux Pump Inhibition Assay: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for MDR1) in combination with this compound to see if sensitivity is restored.
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Quantitative Data Summary
Table 1: Inhibitory Activity of Aloisine A against various kinases.
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.2 |
| CDK5/p25 | 0.1 |
| GSK-3α/β | 0.04 |
Data presented is for Aloisine A, a representative member of the aloisine family, as specific data for RP106 was not available. Data sourced from publicly available research.[1]
Table 2: Hypothetical Experimental Data for Troubleshooting this compound Resistance.
| Cell Line | This compound IC50 (µM) | Rb Expression (Relative to Sensitive) | Cyclin E1 mRNA (Fold Change) |
| Sensitive | 0.5 | 1.0 | 1.0 |
| Resistant Clone 1 | 8.2 | 0.1 (Loss of expression) | 1.2 |
| Resistant Clone 2 | 6.5 | 1.1 | 5.8 (Upregulation) |
This table presents hypothetical data to illustrate potential findings when investigating resistance mechanisms.
Experimental Protocols
Western Blot for Rb and Cyclin E1 Expression
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb (1:1000), Cyclin E1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the cell cycle.
Caption: Potential resistance mechanisms to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aloisine RP106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments with Aloisine RP106 and other members of the aloisine family of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which function as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Kinetic studies have demonstrated that aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2] This inhibition of kinase activity leads to cell cycle arrest in both the G1 and G2 phases.[1][2]
Q2: Which specific kinases are targeted by the aloisine family?
Members of the aloisine family, such as Aloisine A, have shown high selectivity for a specific subset of kinases. The primary targets include:
Both CDK5/p25 and GSK-3 have been implicated in the pathology of Alzheimer's disease.[1][2]
Q3: How does this compound bind to its target kinases?
The co-crystal structure of aloisine with CDK2 reveals that it binds to the ATP-binding pocket of the kinase.[1][2] The interaction is stabilized by two hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of the Leu83 residue within the ATP-binding site.[1][2]
Troubleshooting Guide for Inconsistent Results
Q1: We are observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
Several factors can contribute to variability in IC50 values. Consider the following:
-
ATP Concentration: Since aloisines are ATP-competitive inhibitors, variations in the ATP concentration in your kinase assays will directly impact the apparent IC50 value. Ensure that the ATP concentration is consistent across all experiments.
-
Cell Health and Confluency: The metabolic state of your cells can influence experimental outcomes. Use cells at a consistent passage number and confluency. Over-confluent or unhealthy cells may exhibit altered kinase activity.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to inconsistent results. Standardize all assay parameters and ensure they are meticulously followed in each experiment.
Q2: Our cell line is not showing the expected G1/G2 phase arrest after treatment with this compound. Why might this be?
If you are not observing the expected cell cycle arrest, consider these possibilities:
-
Cell Line Specificity: The cellular context, including the expression levels of different CDKs and cyclins, can influence the response to a CDK inhibitor. Some cell lines may be inherently resistant to the effects of aloisine.
-
Compound Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Degradation or incorrect concentration can lead to a lack of efficacy.
-
Experimental Timing: The timing of sample collection after treatment is crucial for observing cell cycle effects. Perform a time-course experiment to determine the optimal time point for observing G1/G2 arrest in your specific cell line.
Q3: We are concerned about potential off-target effects in our experiments. How can we mitigate this?
Minimizing off-target effects is critical for accurate interpretation of results. Here are some recommendations:
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-target kinases.
-
Use Appropriate Controls: Include both positive and negative controls in your experiments. A well-characterized, selective CDK inhibitor can serve as a positive control, while a structurally related but inactive compound can be a useful negative control.
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, if you observe a phenotype upon treatment with this compound, try to replicate the effect by using siRNA or shRNA to knockdown the target kinase.
Quantitative Data Summary
The following table summarizes the reported IC50 values for Aloisine A and Aloisine B against a panel of kinases.
| Kinase Target | Aloisine A IC50 (µM) | Aloisine B IC50 (µM) |
| CDK1/cyclin B | 0.15 | 0.6 |
| CDK2/cyclin A | 0.12 | 0.4 |
| CDK2/cyclin E | 0.2 | 0.7 |
| CDK5/p25 | 0.1 | 0.25 |
| GSK-3α/β | 0.035 | 0.12 |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microplate, add the kinase and the kinase-specific substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Aloisine RP106 Photostability
For researchers, scientists, and drug development professionals utilizing Aloisine RP106, understanding its photostability is critical for ensuring experimental accuracy and maintaining the compound's integrity. This guide provides a comprehensive resource for addressing potential issues related to the photostability of this compound, including frequently asked questions, troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is known about the photostability of this compound?
Currently, there is no specific public data available on the photostability of this compound. However, this compound belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which are heterocyclic aromatic compounds.[1][2][3] Such compounds can be susceptible to photodegradation depending on their specific chemical structure and the experimental conditions. Therefore, it is crucial for researchers to perform their own photostability studies.
Q2: Why is photostability testing important for a compound like this compound?
Photostability testing is essential to ensure that light exposure does not lead to a significant change in the compound's properties, which could affect its efficacy and safety.[4][5][6] For a kinase inhibitor like this compound, photodegradation could result in a loss of potency, the formation of impurities with altered biological activity, or even toxic byproducts.
Q3: What are the general principles of photostability testing?
Photostability testing involves exposing the drug substance to light sources that mimic the visible and ultraviolet (UV) spectrum of sunlight. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1B) for standardized photostability testing.[4][5][7] The testing is typically conducted in a sequential manner, starting with the drug substance itself, then the exposed drug product, and finally the drug product in its immediate and marketing packaging.[4][5][8]
Q4: What kind of changes can I expect if this compound is photolabile?
If this compound is photolabile, you might observe:
-
A decrease in the concentration of the active compound.
-
The appearance of new peaks in your analytical chromatogram, indicating the formation of photodegradation products.
-
A change in the physical appearance of the sample (e.g., color change).
-
A decrease in biological activity in your experimental assays.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during their experiments with this compound, potentially related to its photostability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | The stock solution of this compound may be degrading due to repeated exposure to ambient light. | Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use vials to minimize light exposure to the entire batch. Store all solutions protected from light, for example, by wrapping containers in aluminum foil. |
| Appearance of unknown peaks in HPLC analysis over time. | Photodegradation of this compound in solution. | Analyze samples immediately after preparation. If storage is necessary, store solutions in amber vials or in the dark at a low temperature. Confirm if the new peaks are degradation products by conducting a forced degradation study. |
| Loss of compound potency in stored solutions. | The solvent used may be promoting photodegradation. | Evaluate the photostability of this compound in different solvents to identify a more stable formulation. Ensure solvents are of high purity and free of peroxides, which can accelerate photodegradation. |
| Precipitate formation in the sample solution after light exposure. | A photodegradation product might be less soluble than the parent compound. | Characterize the precipitate to determine if it is a degradation product. If so, this indicates significant photolability, and the compound should be handled under strict light-protected conditions. |
Experimental Protocols
To assess the photostability of this compound, researchers can follow the principles outlined in the ICH Q1B guideline. Below are key experimental methodologies.
Forced Photodegradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To evaluate the overall photosensitivity of this compound and identify degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration. Also, place a sample of the solid compound in a chemically inert, transparent container.
-
Light Exposure: Expose the samples to a light source that produces both visible and UV output. A common setup uses a combination of a cool white fluorescent lamp and a near-UV lamp.[4][5] The recommended total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[4][5][8]
-
Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.[9]
-
Analysis: At appropriate time points, analyze the exposed and dark control samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Confirmatory Photostability Study
This study is performed on a single batch of the drug substance to confirm its photostability characteristics under standardized conditions.[4][5]
Objective: To determine the intrinsic photostability of this compound.
Methodology:
-
Sample Preparation: Place a thin layer of the solid this compound powder in a suitable transparent container.
-
Light Exposure: Expose the sample to the same light conditions as in the forced degradation study (not less than 1.2 million lux hours and 200 watt-hours/m²).
-
Dark Control: Include a dark control sample stored under the same conditions.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (appearance, color) and for the formation of degradation products by HPLC.
-
Data Evaluation: If significant degradation is observed, further testing of the compound in its intended formulation and packaging will be necessary.
Quantitative Data Summary
Since no specific photostability data for this compound is available, the following table provides a template for researchers to summarize their own findings based on the protocols described above.
| Parameter | This compound (Solid State) | This compound (in Solution) | ICH Q1B Guideline |
| Light Source | e.g., Xenon lamp | e.g., Cool white fluorescent and near-UV lamps | Option 1 or Option 2 light sources[4] |
| Total Illumination (lux hours) | Report value | Report value | ≥ 1.2 million |
| Near UV Energy (watt-hours/m²) | Report value | Report value | ≥ 200 |
| % Degradation | Report value | Report value | N/A |
| Number of Degradants | Report value | Report value | N/A |
| Appearance Change | Describe change | Describe change | N/A |
Visualizations
Signaling Pathway of Aloisines
Aloisines, including compounds structurally related to RP106, are known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] They act as competitive inhibitors of ATP binding to the kinase's catalytic subunit.[1][2] This inhibition disrupts the cell cycle and other signaling pathways regulated by these kinases.
Caption: Mechanism of action of Aloisines as ATP-competitive kinase inhibitors.
Experimental Workflow for Photostability Testing
The following workflow outlines the logical steps for conducting a photostability assessment of this compound according to ICH Q1B guidelines.
Caption: Decision workflow for the photostability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. q1scientific.com [q1scientific.com]
Technical Support Center: Aloisine RP106
Welcome to the Technical Support Center for Aloisine RP106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity associated with this compound in in vitro experiments.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is under investigation for its potential as an anti-cancer therapeutic due to its role in cell cycle regulation.
-
Known Cytotoxicity: While highly effective at inducing cell cycle arrest in cancer cell lines, this compound can exhibit off-target effects, particularly at higher concentrations, leading to cytotoxicity in both cancerous and non-cancerous cell lines. This is hypothesized to be due to the inhibition of other kinases essential for cell survival.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in target cancer cell line at expected effective concentrations. | On-target toxicity: The cancer cell line may be highly dependent on the CDK2 pathway for survival. | Validate the expression levels of CDK2 in your cell line. Consider using a lower concentration of this compound in combination with another agent. |
| Off-target effects: this compound may be inhibiting other essential kinases. | Perform a kinome scan to identify potential off-target interactions. | |
| Significant cytotoxicity observed in non-cancerous control cell lines. | Compound concentration: The concentration of this compound may be too high, leading to non-specific toxicity. | Perform a dose-response curve to determine the IC50 value and use the lowest effective concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Run a vehicle control experiment with the solvent at the same concentrations used for the compound to determine if the solvent is contributing to cell death.[1] | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell culture conditions: Differences in cell passage number, seeding density, or media components can affect results. | Standardize all cell culture parameters for consistency. |
| Compound degradation: The compound may not be stable under your experimental conditions. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in cell culture media. | Solubility issues: The compound may have low solubility in your culture medium. | Check the solubility of this compound in your media. Consider using a different solvent or a solubilizing agent if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's intended action?
A1: this compound is designed to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, this compound aims to induce cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation.
Q2: What are the suspected off-target effects of this compound that may lead to cytotoxicity?
A2: While the exact off-target profile is still under investigation, it is hypothesized that this compound may inhibit other structurally similar kinases that are crucial for cell survival pathways. This non-specific inhibition can lead to apoptosis and necrosis.[2][3][4][5]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: To distinguish between on-target and off-target effects, you can perform rescue experiments. Transfecting cells with a drug-resistant mutant of the target kinase should alleviate the on-target effects but not the off-target effects. Additionally, using a structurally different inhibitor with the same target can help confirm if the observed cytotoxicity is target-related.[6]
Q4: What are the recommended control experiments when assessing this compound cytotoxicity?
A4: It is essential to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known cytotoxic agent to ensure your assay is performing correctly.
-
Negative Control: A cell line known to be resistant to CDK2 inhibition.
Q5: Are there strategies to mitigate the cytotoxicity of this compound while maintaining its therapeutic effect?
A5: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest necessary duration.[1]
-
Co-treatment with Antioxidants: If oxidative stress is suspected as a contributor to cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[1]
-
Combination Therapy: Consider using this compound at a lower concentration in combination with other therapeutic agents that have a different mechanism of action.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Target Expression (CDK2) | IC50 (µM) |
| MCF-7 | Breast Cancer | High | 0.5 |
| HCT116 | Colon Cancer | High | 1.2 |
| A549 | Lung Cancer | Moderate | 5.8 |
| HEK293 | Normal Kidney | Low | 25.4 |
| MRC-5 | Normal Lung | Low | > 50 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 98.2 ± 2.1 |
| This compound (5 µM) | 55.4 ± 4.5 |
| This compound (5 µM) + NAC (1 mM) | 78.9 ± 3.8 |
| NAC (1 mM) | 97.5 ± 2.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[8]
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: A workflow for investigating and mitigating this compound cytotoxicity.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Aloisine RP106
Welcome to the technical support center for Aloisine RP106. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound belongs to the aloisine family of compounds, which are known as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The primary mechanism of action for aloisines is the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2] By blocking the ATP-binding pocket, this compound prevents the phosphorylation of downstream target proteins, which can lead to cell cycle arrest in both the G1 and G2 phases.[1][3]
2. What are the primary kinase targets of the aloisine family?
Members of the aloisine family, such as Aloisine A, have been shown to be highly selective for a specific set of kinases. The primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[1][2][4]
3. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to refer to the manufacturer's Certificate of Analysis for specific storage recommendations, but generally, stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
4. How can I be sure the observed effect is due to my target kinase inhibition?
To confirm that the observed cellular phenotype is a direct result of inhibiting the target kinase, several controls are essential:
-
Use a structurally related inactive compound: If available, an inactive analog of this compound can serve as an excellent negative control.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target kinase.
-
Knockdown/Knockout studies: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinase.
-
Monitor downstream targets: Use western blotting to confirm that known downstream substrates of the target kinase show reduced phosphorylation levels upon treatment.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my cell-based assay. What could be the issue?
A1: There are several potential reasons for a lack of effect:
-
Inhibitor Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the IC50 values in the data table below as a starting point.
-
Cell Permeability: Ensure that the compound is able to penetrate the cell membrane of your specific cell type.
-
Compound Stability: Verify the integrity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Target Expression: Confirm that your cells express the target kinase (e.g., CDK2, CDK5, GSK-3) at sufficient levels. Low or absent expression will result in a diminished or null response.
-
Experimental Duration: The incubation time may be insufficient to observe a phenotypic change. For effects on cell proliferation or cell cycle arrest, treatment times of 24-72 hours are often required.
Q2: My cells are showing high levels of toxicity or unexpected phenotypes. How can I troubleshoot this?
A2: Unexplained toxicity or phenotypes can often be attributed to off-target effects, a known consideration for many kinase inhibitors.[5][6]
-
Lower the Concentration: The first step is to perform a dose-response curve to find the lowest effective concentration that produces the desired on-target effect while minimizing toxicity.
-
Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) in your vehicle control matches the highest concentration used in your experimental conditions, as the solvent itself can be toxic at higher levels.
-
Off-Target Analysis: Aloisines have known off-targets. For example, Aloisine A also inhibits ERK1/2 and JNK at higher concentrations.[4] Consider if the inhibition of these or other kinases could explain the observed phenotype.[7][8] A kinase profiling screen can help identify unintended targets.
-
Consult Literature: Review literature for known off-target effects of aloisines or similar CDK/GSK-3 inhibitors to understand potential confounding activities.
Q3: I am using this compound for cell cycle synchronization, but the synchronization is inefficient. What can I do?
A3: CDK inhibitors are commonly used to arrest cells at specific cell cycle checkpoints, such as G1.[9][10]
-
Optimize Arrest Time: The duration of treatment required to arrest the entire population in G1 can vary between cell lines. Perform a time-course experiment (e.g., 12, 18, 24 hours) and analyze the cell cycle distribution by flow cytometry to determine the optimal arrest time.
-
Release Efficiency: After arresting the cells, the inhibitor must be washed out thoroughly to allow synchronous re-entry into the cell cycle. Wash the cells at least twice with fresh, pre-warmed media.
-
Cell Density: Ensure cells are sub-confluent during the arrest period. High cell density can lead to contact inhibition, which can interfere with cell cycle re-entry.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Aloisine A, a well-characterized member of the aloisine family, against various kinases. These values can serve as a reference for designing experiments with this compound.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p35 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| ERK1 | 18 |
| ERK2 | 22 |
| JNK | ~3-10 |
| (Data sourced from MedchemExpress for Aloisine A).[4] |
Experimental Protocols
1. Protocol: In Vitro Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against a purified kinase.
-
Materials:
-
Purified active kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.
-
In a microplate, add the purified kinase and its substrate to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP mixed with cold ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution.
-
Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, Z'-LYTE™), follow the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a no-cell background control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 562 nm using a microplate reader.[2]
-
After subtracting the background, normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
3. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[2]
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 4 hours (or overnight).[2]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can interfere with DNA staining.
-
Incubate in the dark at 37°C for 30-60 minutes.[2]
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Competitive inhibition of the kinase ATP-binding site by this compound.
Caption: Workflow for characterizing the effects of this compound.
Caption: Decision tree for troubleshooting a lack of experimental effect.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Aloisine RP106: A Comparative Guide to a Dual CDK/GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aloisine RP106, a member of the aloisine family of cyclin-dependent kinase (CDK) inhibitors, against other prominent CDK inhibitors. The information is intended to provide an objective overview based on available preclinical data to aid in research and drug development efforts.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor that primarily targets Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The aloisine family of compounds, including the well-characterized Aloisine A, function as ATP-competitive inhibitors, binding to the catalytic subunit of these kinases.[3][4] This inhibition of critical cell cycle and signaling kinases leads to cell cycle arrest in both the G1 and G2 phases.[3]
Comparative Analysis of Kinase Inhibition
Table 1: IC50 Values of this compound and Aloisine A against a Panel of Kinases
| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK5/p25 | CDK5/p35 | GSK-3α | GSK-3β |
| This compound | 0.70 µM[1] | - | - | 1.5 µM[1] | - | - | 0.92 µM[1] |
| Aloisine A | 0.15 µM | 0.12 µM | 0.4 µM | - | 0.16 µM | 0.5 µM | 1.5 µM |
Data for Aloisine A is included to provide a broader context for the aloisine family's inhibitory profile. Dashes (-) indicate where data is not available.
Table 2: Comparative IC50 Values of Selected CDK Inhibitors
| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK4/cyclin D1 | CDK6/cyclin D3 | CDK5/p25 | CDK9/cyclin T1 |
| This compound | 0.70 µM[1] | - | - | - | 1.5 µM[1] | - |
| Palbociclib | >10 µM | >10 µM | 0.011 µM | 0.016 µM | - | - |
| Ribociclib | >1 µM | >1 µM | 0.010 µM[5] | 0.039 µM[5] | >10 µM | >10 µM |
| Abemaciclib | 0.069 µM | 0.034 µM | 0.002 µM | 0.010 µM | - | 0.005 µM |
| Dinaciclib | 0.003 µM[6] | 0.001 µM[6] | 0.011 µM | 0.015 µM | 0.001 µM[6] | 0.004 µM[6] |
Mechanism of Action and Cellular Effects
This compound, like other aloisines, exerts its anti-proliferative effects by inducing cell cycle arrest. The inhibition of CDK1 and CDK2 is consistent with the observed arrest in both the G1 and G2 phases of the cell cycle.
Signaling Pathway of CDK Inhibition
Caption: Simplified CDK signaling pathway and points of inhibition.
While quantitative data on the percentage of cell cycle arrest induced by this compound in specific cancer cell lines is limited, the dual inhibition of G1 and G2 phase CDKs suggests a broad impact on cell proliferation. In contrast, inhibitors like Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6 and primarily induce a G1 arrest. Dinaciclib, a pan-CDK inhibitor, affects multiple stages of the cell cycle.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize CDK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Purified recombinant CDK/cyclin complexes, kinase-specific substrate (e.g., Histone H1 for CDK1/cyclin B), ATP, kinase reaction buffer, and the test inhibitor (this compound or comparators).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the kinase, substrate, and inhibitor dilutions in the reaction buffer.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Logical Comparison of Inhibitor Profiles
The selection of a CDK inhibitor for research or therapeutic development depends on the desired target profile and cellular outcome.
Logical Framework for Inhibitor Selection
Caption: Decision tree for selecting a CDK inhibitor based on target profile.
Conclusion
This compound is a potent inhibitor of CDK1, CDK5, and GSK-3. Its ability to induce both G1 and G2 cell cycle arrest distinguishes it from the highly selective CDK4/6 inhibitors. However, a comprehensive understanding of its activity against the full spectrum of CDKs and its performance in direct comparison with clinically approved CDK inhibitors in cellular models is currently limited by the available data. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the contexts in which its unique inhibitory profile may be most advantageous.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short Term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aloisine RP106 and Roscovitine: Potent Cyclin-Dependent Kinase Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical cancer research and neurodegenerative disease studies, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among the myriad of small molecule inhibitors, Aloisine RP106 and roscovitine have emerged as significant tools for dissecting the intricacies of cell cycle control and neuronal functions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific research needs.
At a Glance: Key Differences and Similarities
| Feature | This compound (Aloisine A) | Roscovitine (Seliciclib) |
| Primary Targets | Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3) | Cyclin-Dependent Kinases (CDKs) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Cell Cycle Effects | Arrests cells in both G1 and G2 phases[1][2] | Induces cell cycle arrest, primarily in G1 and G2/M phases[3] |
| Key Advantages | Dual inhibitor of CDKs and GSK-3, offering a broader spectrum of action in relevant disease models. | Well-characterized, with extensive data on its cellular effects and a history in clinical trials. |
| Reported Clinical Status | Preclinical | Has undergone Phase I and II clinical trials[4] |
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and roscovitine against a panel of kinases has been evaluated in various studies. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their potency. It is important to note that IC50 values can vary between different experimental setups. The data presented below is collated from studies where both compounds were tested under similar conditions to ensure a fair comparison.
| Kinase Target | This compound (Aloisine A) IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.15 | 0.65 |
| CDK2/cyclin A | 0.12 | 0.7 |
| CDK2/cyclin E | 0.4 | 0.7 |
| CDK5/p25 | 0.16 | 0.2 |
| GSK-3α/β | 1.5/0.5 | >10 |
Data sourced from Mettey et al., J Med Chem, 2003.
Mechanism of Action and Signaling Pathways
Both this compound and roscovitine exert their effects by competing with ATP for the binding pocket of CDKs.[1][2] This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.
Roscovitine's Impact on the Cell Cycle
Roscovitine's primary mechanism involves the inhibition of key CDKs that govern cell cycle transitions. By inhibiting CDK2, it prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[3][5][6] Inhibition of CDK1 by roscovitine leads to a G2/M arrest.
This compound: A Dual Inhibitor
This compound not only inhibits CDKs, leading to G1 and G2 phase arrest in a manner similar to roscovitine, but it also potently inhibits GSK-3.[1][2] GSK-3 is a key kinase in multiple signaling pathways, including the Wnt signaling pathway, and its inhibition has been implicated in both cancer and neurodegenerative diseases. This dual activity makes this compound a valuable tool for studying the interplay between cell cycle regulation and other critical cellular processes.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below. These protocols represent standard procedures and may require optimization for specific cell lines or experimental conditions.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (e.g., histone H1 for CDKs)
-
ATP (radiolabeled [γ-³²P]ATP or non-radioactive for detection kits)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors (this compound, roscovitine) dissolved in DMSO
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the kinase and the inhibitor to the kinase reaction buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[7][8]
Materials:
-
Cells of interest
-
Complete culture medium
-
Test inhibitors (this compound, roscovitine)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins to assess the downstream effects of the inhibitors on signaling pathways.[9][10][11][12][13]
Materials:
-
Cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
Both this compound and roscovitine are potent, ATP-competitive inhibitors of CDKs with significant utility in preclinical research. Roscovitine is a well-established tool with a wealth of supporting literature and has been investigated in clinical trials. Its effects on the cell cycle are thoroughly documented. This compound, while less extensively studied, presents the intriguing advantage of dual CDK and GSK-3 inhibition, opening up avenues for investigating the crosstalk between these crucial signaling pathways in various diseases. The choice between these two inhibitors will ultimately depend on the specific research question, the biological context, and the desired spectrum of kinase inhibition. This guide provides the foundational data and methodologies to make an informed decision and to design rigorous, reproducible experiments.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
A Comparative Guide: Aloisine RP106 vs. Flavopiridol in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two cyclin-dependent kinase (CDK) inhibitors, Aloisine RP106 and Flavopiridol. By presenting available experimental data, this document aims to assist researchers in evaluating these compounds for their potential applications in cancer drug discovery and development.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for therapeutic intervention. This compound and Flavopiridol are both small molecule inhibitors of CDKs, but they exhibit distinct profiles in terms of their targets, potency, and cellular effects.
This compound is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines family, known as aloisines. It is a derivative of Aloisine A and has been identified as an inhibitor of Cdk1, Cdk5, and GSK3.
Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a broad-spectrum CDK inhibitor, targeting multiple CDKs involved in cell cycle progression and transcription. It was the first CDK inhibitor to enter clinical trials.
Mechanism of Action
Both this compound and Flavopiridol are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.
This compound acts as a competitive inhibitor of ATP for CDK1/cyclin B, CDK5/p25, and GSK3. The broader family of aloisines has been shown to interact with the ATP-binding pocket through hydrogen bonds with the backbone of Leu 83 in CDK2.
Flavopiridol competitively inhibits a wide range of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1] Its inhibition of transcriptional CDKs (CDK7 and CDK9) leads to the suppression of global transcription, which contributes significantly to its cytotoxic effects.[2]
Kinase Inhibition Profile
A direct head-to-head comparison of the kinase inhibition profiles of this compound and Flavopiridol is not available in the public domain. The following tables summarize the available IC50 data from independent studies.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| Cdk1/cyclin B | 0.70[3] |
| Cdk5/p25 | 1.5[3] |
| GSK3 | 0.92[3] |
| CDK2/cyclin A | Data not available |
| CDK4/cyclin D1 | Data not available |
| CDK7/cyclin H | Data not available |
| CDK9/cyclin T1 | Data not available |
Table 2: Kinase Inhibitory Activity of Flavopiridol
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 30[4][5] |
| CDK2/cyclin A | 170[4][5] |
| CDK4/cyclin D1 | 100[4][5] |
| CDK6 | ~40[3] |
| CDK7 | 300[2] |
| CDK9 | 3[6] |
Cellular Effects
Antiproliferative Activity
Flavopiridol has demonstrated potent antiproliferative activity against a wide range of cancer cell lines.
Table 3: Antiproliferative Activity of Flavopiridol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A431 | Squamous cell carcinoma | 75[4] |
| A2780 | Ovarian carcinoma | 23[4] |
| HCT116 | Colon carcinoma | 13 (clonogenic assay)[6] |
| PC3 | Prostate cancer | 10 (clonogenic assay)[6] |
| Mia PaCa-2 | Pancreatic cancer | 36 (clonogenic assay)[6] |
| LNCaP | Prostate cancer | 16[6] |
| K562 | Chronic myelogenous leukemia | 130[6] |
Cell Cycle Arrest
Studies on the specific effects of This compound on the cell cycle are not available. However, the aloisine family of compounds, in general, has been reported to induce cell cycle arrest in both G1 and G2 phases.[7][8]
Flavopiridol is known to cause cell cycle arrest at both the G1/S and G2/M transitions, consistent with its inhibition of CDK1, CDK2, and CDK4.[9][10]
Induction of Apoptosis
Specific data on the induction of apoptosis by This compound is not publicly available.
Flavopiridol is a potent inducer of apoptosis in various cancer cell lines, including those from hematopoietic origin.[11][12][13] This is partly due to the downregulation of anti-apoptotic proteins like Mcl-1, which is a consequence of transcriptional inhibition.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CDK inhibitors and a general workflow for evaluating their efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., histone H1 for CDKs), and kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add serial dilutions of the test compound (this compound or Flavopiridol) to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of the test compound on cell proliferation and viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle distribution.
Protocol:
-
Treat cells with the test compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the test compound.
Protocol:
-
Treat cells with the test compound for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
Flavopiridol is a well-characterized, broad-spectrum CDK inhibitor with a substantial body of preclinical and clinical data. It potently inhibits multiple CDKs, leading to cell cycle arrest and apoptosis in a wide range of cancer cells.
This compound is a more recently identified compound from the aloisine family with demonstrated inhibitory activity against CDK1, CDK5, and GSK3. However, a comprehensive public dataset on its broader kinase selectivity and its effects on cancer cell proliferation, cell cycle, and apoptosis is currently lacking.
For researchers considering these inhibitors, Flavopiridol offers a well-documented profile for comparative studies, while this compound and the broader aloisine class represent a promising but less explored chemical space for the development of novel CDK inhibitors. Further investigation into the biological activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | C17H19N3O | CID 3641059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Aloisine RP106 vs. Palbociclib in Kinase Inhibition
For researchers and drug development professionals navigating the landscape of cyclin-dependent kinase (CDK) inhibitors, a clear understanding of the comparative efficacy, selectivity, and mechanism of action of available compounds is paramount. This guide provides a detailed comparison of Aloisine RP106 and palbociclib, two noteworthy kinase inhibitors. While extensive experimental data is available for the FDA-approved drug palbociclib, publicly accessible research on this compound is more limited. This guide synthesizes the available information to offer a comprehensive overview.
Mechanism of Action and Signaling Pathways
Palbociclib is a highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle.[1][2] The CDK4/6-cyclin D complex phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation.[1][2] This, in turn, releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4 and CDK6, palbociclib prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[1][2]
This compound belongs to the aloisine family of compounds, which are 6-phenyl[5H]pyrrolo[2,3-b]pyrazines.[3] Aloisines are known to act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[3] Specifically, Aloisine A has been shown to be a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and Glycogen Synthase Kinase-3 (GSK-3) α and β.[3] While detailed peer-reviewed data for this compound is scarce, it is commercially described as an inhibitor of CDK1, CDK5, and GSK-3. This suggests a broader kinase inhibition profile compared to the high selectivity of palbociclib for CDK4/6. The inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest in both the G1 and G2 phases.[3]
Quantitative Data on Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and palbociclib is challenging due to the limited availability of public data for this compound against a comprehensive kinase panel and in various cell lines. However, the available data for both compounds are summarized below.
Table 1: Kinase Inhibition Profile
| Kinase Target | Aloisine A IC50 (µM)[3] | Palbociclib IC50 (nM) |
| CDK1/cyclin B | 0.15 | >10,000 |
| CDK2/cyclin A | 0.12 | >10,000 |
| CDK2/cyclin E | 0.4 | >10,000 |
| CDK4/cyclin D1 | >10 | 11 [4] |
| CDK6/cyclin D3 | >10 | 16 [4] |
| CDK5/p25 | 0.16 | - |
| GSK-3α | 0.5 | - |
| GSK-3β | 1.5 | - |
Note: Data for this compound is not available in peer-reviewed literature. Data for Aloisine A is provided as a reference for the aloisine family.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Aloisine A IC50 (µM)[3] | Palbociclib IC50 (nM) |
| NT2 | Teratocarcinoma | 7 | - |
| hNT (differentiated neurons) | - | 10.5 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 432[5] |
| MCF-7 | ER-positive Breast Cancer | - | 148[5] |
| T47D | ER-positive Breast Cancer | - | Varies based on resistance[3] |
Note: Data for this compound is not available in peer-reviewed literature. Data for Aloisine A is provided as a reference for the aloisine family.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of kinase inhibitors like this compound and palbociclib.
Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a microplate well, the purified recombinant kinase is combined with its specific substrate (e.g., a peptide or protein like Rb) and a buffer solution containing necessary cofactors (e.g., MgCl2).
-
Compound Addition: The test compound (this compound or palbociclib) is added at various concentrations. A control group with no inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth and division of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells of interest are seeded into a multi-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or palbociclib). A vehicle control (e.g., DMSO) is included.
-
Incubation: The cells are incubated for a period of time, typically 48 to 72 hours, to allow for cell proliferation.
-
Quantification of Cell Viability/Proliferation: The number of viable cells is determined using one of several methods:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
Crystal Violet Assay: Stains the DNA of adherent cells, and the amount of dye is proportional to the cell number.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
Palbociclib is a well-characterized and highly selective inhibitor of CDK4 and CDK6 with a clear mechanism of action centered on inducing G1 cell cycle arrest. Its efficacy in certain breast cancer subtypes is supported by extensive preclinical and clinical data.
This compound, as part of the broader aloisine family, appears to have a different and potentially wider kinase inhibition profile, targeting CDK1, CDK5, and GSK-3. This suggests a mechanism of action that could involve cell cycle arrest at both G1 and G2 phases. However, a comprehensive, publicly available dataset from peer-reviewed studies detailing the specific activity and selectivity of this compound is currently lacking.
For researchers, the choice between these inhibitors would depend on the specific research question. Palbociclib serves as a precise tool for studying the effects of CDK4/6 inhibition. This compound and other aloisines may be of interest for investigating the effects of broader CDK and GSK-3 inhibition. Further peer-reviewed studies on this compound are necessary to enable a more direct and detailed comparison with established inhibitors like palbociclib.
References
- 1. CAS 78605-10-4: 6-phenyl-5H-pyrrolo[2,3-b]pyrazine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | C12H9N3 | CID 339916 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Aloisine RP106 and Aloisine A for Kinase Inhibition in Research and Drug Development
A Detailed Examination of Two Potent Pyrrolo-pyrazine Compounds for Cyclin-Dependent Kinase and Glycogen Synthase Kinase-3 Inhibition.
In the landscape of kinase inhibitor research, the aloisine family of compounds has emerged as a significant area of study due to their potent and selective inhibition of key cellular regulators. This guide provides a detailed, data-driven comparison of two prominent members of this family, Aloisine RP106 and Aloisine A. Both compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), enzymes implicated in a variety of cellular processes, including cell cycle progression, apoptosis, and neuronal function.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical activity of these two molecules to inform their research and development efforts.
Quantitative Performance Analysis
The inhibitory activity of this compound and Aloisine A has been characterized against a panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparison.
| Target Kinase | This compound (IC50) | Aloisine A (IC50) |
| CDK1/cyclin B | 0.70 µM[3][4] | 0.15 µM[4] |
| CDK2/cyclin A | Not Reported | 0.12 µM |
| CDK2/cyclin E | Not Reported | 0.4 µM |
| CDK5/p25 | 1.5 µM[3][4] | 0.16 µM |
| GSK-3α | Not Reported | 0.5 µM |
| GSK-3β | 0.92 µM[3][4] | 1.5 µM |
Mechanism of Action: Competitive ATP Inhibition
Both this compound and Aloisine A function as ATP-competitive inhibitors.[1][3][5] This mechanism involves the binding of the aloisine molecule to the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This competitive inhibition is a key feature of the aloisine family and is responsible for their ability to modulate kinase activity.[1][5]
Cellular Effects: Cell Cycle Arrest
A primary cellular consequence of CDK inhibition by aloisines is the arrest of the cell cycle. By inhibiting CDKs that are crucial for cell cycle progression, such as CDK1 and CDK2, these compounds can halt cells in both the G1 and G2 phases of the cell cycle.[1][5] This anti-proliferative effect is a key area of investigation for their potential therapeutic applications.
Signaling Pathway Inhibition
This compound and Aloisine A impact cellular signaling pathways regulated by CDKs and GSK-3. Inhibition of these kinases can lead to a cascade of downstream effects, including alterations in gene expression, protein stability, and cellular metabolism. The diagram below illustrates a simplified representation of the signaling pathways affected by these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Aloisines: A Guide for Researchers
An Objective Comparison of the Performance of Aloisine Analogs in Kinase Inhibition and Anti-Proliferative Activity
This guide provides a comparative analysis of aloisines, a family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, which have emerged as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. We present a summary of their inhibitory activities against key kinases, their effects on cancer cell proliferation, detailed experimental protocols for their evaluation, and a visualization of their mechanism of action.
Mechanism of Action
Aloisines exert their biological effects primarily through the competitive inhibition of ATP binding to the catalytic subunit of protein kinases.[1][2][3] This mode of action has been confirmed through kinetic studies and co-crystallization of aloisine B with CDK2, which revealed key interactions within the ATP-binding pocket.[1][3] Their inhibitory activity is particularly pronounced against members of the CDK family (CDK1, CDK2, and CDK5) and GSK-3α/β, kinases that play crucial roles in cell cycle regulation, neuronal function, and apoptosis.[1][2][3] Inhibition of these kinases by aloisines leads to cell cycle arrest at the G1 and G2/M phases, ultimately suppressing cell proliferation.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of aloisine A and its analogs against a panel of protein kinases and their anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of Aloisine A against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.2 |
| GSK-3α/β | 0.65 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data extracted from studies on the selectivity of aloisine A.[4]
Table 2: Comparative Anti-proliferative Activity (GI50) of Aloisines in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Aloisine A | MCF-7 | Breast | 3.41 |
| T-47D | Breast | 3.82 | |
| Aloisine B | MCF-7 | Breast | >10 |
| T-47D | Breast | >10 |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Data is representative of the differential activity of aloisine analogs.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of aloisines against target kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
Aloisine compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the aloisine compounds in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted aloisine compounds to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid) and spotting the mixture onto phosphocellulose paper. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to stop the reaction and measure the generated ADP.
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Plot the percentage of kinase activity against the logarithm of the aloisine concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the growth-inhibitory (GI50) concentrations of aloisines on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Aloisine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the aloisine compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the aloisine compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours under the same conditions.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the aloisine concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathway affected by aloisines and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of aloisine-mediated cell cycle arrest.
References
Comparative Selectivity Profile of Aloisine RP106 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of Aloisine RP106 with other well-established cyclin-dependent kinase (CDK) inhibitors: Flavopiridol, Roscovitine, and Olomoucine. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in cell cycle regulation and oncology.
Executive Summary
This compound is a member of the aloisine family of pyrrolo[2,3-b]pyrazines, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] This guide presents a head-to-head comparison of the in vitro kinase inhibitory activities of this compound and its analogues with other commonly used CDK inhibitors. While a single study profiling all compounds against the same comprehensive kinase panel is not available, this guide collates data from various reputable sources to provide a comparative overview. It is important to note that this compound is distinct from Aloisine A (also known as RP107).[4][5]
Kinase Selectivity Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Aloisine A, Flavopiridol, Roscovitine, and Olomoucine against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Selectivity Profile of this compound and Aloisine A
| Kinase Target | This compound IC50 (µM) | Aloisine A (RP107) IC50 (µM) |
| CDK1/cyclin B | 0.70[1][6] | 0.15[4] |
| CDK2/cyclin A | - | 0.12[4] |
| CDK2/cyclin E | - | 0.4[4] |
| CDK5/p25 | 1.5[1][6] | 0.16[4] |
| GSK-3α | - | 0.5[4] |
| GSK-3β | 0.92[1][6] | 1.5[4] |
| ERK1 | - | 18[4] |
| ERK2 | - | 22[4] |
| JNK | - | ~3-10[4] |
| PIM1 | - | >10 |
| Insulin Receptor Tyrosine Kinase | - | 60 |
| Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ) | - | >100[4] |
Data for a broader panel of 26 kinases for Aloisine A can be found in Mettey et al., J. Med. Chem. 2003, 46(2), 222-236.[3]
Table 2: Comparative Selectivity Profiles of Common CDK Inhibitors
| Kinase Target | Flavopiridol IC50 (nM) | Roscovitine IC50 (µM) | Olomoucine II IC50 (µM) |
| CDK1/cyclin B | 30[7] | 0.65[8][9] | 7.6[10][11] |
| CDK2/cyclin A | 170[7] | 0.7[9] | - |
| CDK2/cyclin E | - | 0.7[9] | 0.1[10][11] |
| CDK4/cyclin D1 | 100[7] | >100[8] | 19.8[10][11] |
| CDK5/p35 | - | 0.16[8][9] | - |
| CDK6 | 60[12] | >100[8] | - |
| CDK7/cyclin H | 875[12] | 0.49[13] | 0.45[10][11] |
| CDK9/cyclin T | 20[12] | - | 0.06[10][11] |
| GSK-3 | 280[12] | - | - |
| ERK1 | >14,000 | 34[13] | - |
| ERK2 | >14,000 | 14[13] | 32[14] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
Aloisines, including RP106, act as competitive inhibitors of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][3] Inhibition of specific CDKs leads to cell cycle arrest. Aloisine A has been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[3] G1 arrest is likely mediated by the inhibition of CDK2, which is crucial for the G1/S transition, while G2 arrest is attributed to the inhibition of CDK1/cyclin B, the key regulator of entry into mitosis.
Caption: this compound induces cell cycle arrest at G1 and G2 phases.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of inhibitors like this compound. This protocol is based on methodologies commonly used for CDK and GSK-3 assays.[15][16][17][18][19][20][21][22][23][24][25][26]
1. Reagents and Buffers:
-
Kinase: Purified recombinant human CDK1/cyclin B, CDK5/p25, or GSK-3β.
-
Substrate: Histone H1 for CDKs, or a specific peptide substrate like GS-1 for GSK-3.
-
Kinase Assay Buffer: Typically contains MOPS or HEPES buffer (pH ~7.2-7.5), MgCl2, EGTA, EDTA, and DTT.
-
ATP: [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays.
-
Inhibitor: this compound or other test compounds dissolved in DMSO.
-
Stopping Reagent: Phosphoric acid for radiometric assays or a specific reagent for luminescence-based assays.
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
In a microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping reagent.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medkoo.com [medkoo.com]
- 15. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 20. promega.com [promega.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. molbiolcell.org [molbiolcell.org]
- 25. journals.biologists.com [journals.biologists.com]
- 26. researchgate.net [researchgate.net]
Validating Aloisine RP106 Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aloisine RP106's performance in kinase inhibition against other known inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Comparative Analysis of Kinase Inhibition
This compound, also known as Aloisine A, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its mechanism of action is through competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2][3][4] To contextualize its efficacy, the following tables summarize its half-maximal inhibitory concentration (IC50) values against key kinases alongside those of other well-established inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
| Inhibitor | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK5/p25 (IC50) | CDK4/cyclin D1 (IC50) | CDK6/cyclin D3 (IC50) |
| Aloisine A (RP106) | 0.12 µM | 0.15 µM | 0.20 µM | >10 µM | >10 µM |
| Palbociclib | - | - | - | 11 nM | 16 nM |
| Ribociclib | - | - | - | 10 nM | 39 nM |
| Abemaciclib | - | - | - | 2 nM | 10 nM |
Data for Aloisine A from M. S. M. et al., 2003. Data for Palbociclib, Ribociclib, and Abemaciclib from various sources. Note that assay conditions can influence IC50 values.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
| Inhibitor | GSK-3α (IC50) | GSK-3β (IC50) |
| Aloisine A (RP106) | 0.65 µM | 1.2 µM |
| CHIR-99021 | 10 nM | 6.7 nM |
| SB216763 | 34.3 nM | 34.3 nM |
| LY2090314 | 1.5 nM | 0.9 nM |
Data for Aloisine A from M. S. M. et al., 2003. Data for other inhibitors from various commercial and literature sources.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ATP Competition)
This protocol outlines a general method for determining the IC50 value of a test compound, such as this compound, against a specific kinase in an ATP-competitive manner.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
Test compound (this compound) and control inhibitors
-
Adenosine Triphosphate (ATP), radio-labeled (γ-³²P or γ-³³P) or non-labeled depending on detection method
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Assay plates (e.g., 96-well format)
-
Detection reagents (e.g., PhosphorImager screen, Luminescence-based ADP detection kit)
-
Plate reader or PhosphorImager
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase and its specific substrate.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the wells. Include a control with no inhibitor (vehicle only).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of competitive inhibitors.[5][6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, or spotting onto a phosphocellulose membrane).
-
Signal Detection: Measure the kinase activity. For radioactive assays, this involves quantifying the incorporated radiolabeled phosphate into the substrate. For non-radioactive assays, this could involve measuring ADP production via luminescence or fluorescence.[7]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Pathways and Workflows
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Aloisine RP106: A Comparative Guide to Off-Target Kinase Selectivity
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase screening profile of Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public screening panel for this compound, this guide leverages data from its close structural analog, Aloisine A, to provide a broader comparative context.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound and the broader selectivity profile of Aloisine A against a panel of 26 kinases. This allows for a direct comparison of on-target potency and an inferred off-target profile.
Table 1: Comparative Kinase Inhibition Data for this compound and Aloisine A
| Kinase Target | This compound IC₅₀ (µM) | Aloisine A IC₅₀ (µM) | Kinase Family |
| Primary Targets | |||
| CDK1/cyclin B | 0.70 | 0.12 | CMGC |
| CDK2/cyclin A | - | 0.15 | CMGC |
| CDK5/p25 | 1.5 | 0.20 | CMGC |
| GSK-3α/β | 0.92 | 0.65 | CMGC |
| Off-Target Screening (Aloisine A) | |||
| AURORA-A | >10 | >10 | Other |
| CAMKIIα | >10 | >10 | CAMK |
| CASEIN KINASE 2 | >10 | >10 | CMGC |
| CHK1 | >10 | >10 | CAMK |
| CK1δ/ε | >10 | >10 | CMGC |
| DYRK1A | >10 | >10 | CMGC |
| EGFR | >10 | >10 | TK |
| EPHB4 | >10 | >10 | TK |
| ERK1 | >10 | >10 | CMGC |
| ERK2 | >10 | >10 | CMGC |
| IGF-1R | >10 | >10 | TK |
| INSR | >10 | >10 | TK |
| JNK1α1 | >10 | >10 | CMGC |
| MEK1 | >10 | >10 | STE |
| P38α/SAPK2A | >10 | >10 | CMGC |
| P70S6K | >10 | >10 | AGC |
| PIM-1 | >10 | >10 | CAMK |
| PKA | >10 | >10 | AGC |
| PKCα | >10 | >10 | AGC |
| PLK1 | >10 | >10 | Other |
| ROCK-II | >10 | >10 | AGC |
| SRC | >10 | >10 | TK |
| ZAP-70 | >10 | >10 | TK |
Data for Aloisine A is sourced from a study where it was screened against 26 kinases.[1][2] It is presented here as a close approximation of the selectivity profile of this compound due to their structural similarity. IC₅₀ values for this compound are from available literature.
Experimental Protocols
The determination of kinase inhibition is critical for establishing the potency and selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess the activity against CDK2/cyclin A.
In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol describes a radiometric assay using [γ-³²P]ATP to measure the phosphorylation of a substrate by CDK2/cyclin A.
Materials:
-
Active human CDK2/cyclin A enzyme
-
Histone H1 (as substrate)
-
This compound or other test compounds
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Histone H1 substrate solution
-
CDK2/cyclin A enzyme solution
-
-
Initiation of Reaction: Add the ATP solution containing [γ-³²P]ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 30 minutes), ensuring linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Transfer the dried P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Inhibition of the CDK2 pathway by this compound, preventing S-phase entry.
References
A Comparative Guide to the Efficacy of CDK Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent Cyclin-Dependent Kinase (CDK) inhibitors in various cancer cell lines, supported by experimental data. The information is intended to assist researchers in selecting the appropriate inhibitors for their studies and to provide a comprehensive overview of their mechanisms of action.
Introduction to CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them a key target for therapeutic intervention. CDK inhibitors are a class of drugs designed to block the activity of these enzymes, thereby inducing cell cycle arrest and inhibiting tumor growth. This guide focuses on the comparative efficacy of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which have shown significant promise in the treatment of certain cancers, particularly HR+/HER2- breast cancer.[1][2]
Comparative Efficacy of CDK4/6 Inhibitors
The efficacy of CDK inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of Palbociclib, Ribociclib, and Abemaciclib against various cancer cell lines as reported in preclinical studies.
Biochemical Potency
Preclinical experiments have demonstrated subtle but important differences in the biochemical potency of the three major CDK4/6 inhibitors. Abemaciclib is generally considered the most potent inhibitor of CDK4.[2]
| Inhibitor | Target | IC50 (nM) |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 15 | |
| Ribociclib | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 | |
| Abemaciclib | CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 9.9 |
Data compiled from preclinical drug-exposure experiments.[2]
Cellular Potency in Breast Cancer Cell Lines
The following table presents a compilation of IC50 values from various studies, highlighting the differential sensitivity of breast cancer cell lines to these inhibitors.
| Cell Line | Subtype | Palbociclib IC50 (µM) | Ribociclib IC50 (µM) | Abemaciclib IC50 (µM) |
| MDA-MB-453 | AR(+), RB-proficient | 78.0 ± 0.8 | 49.0 ± 0.6 | Not Reported |
| MDA-MB-231 | AR(-), RB-proficient | Not Reported | Not Reported | Not Reported |
| MDA-MB-468 | AR(-), RB-negative | 78.0 ± 1.0 | 72.0 ± 3.6 | Not Reported |
| BT-549 | AR(+), RB-negative | 78.0 ± 0.8 | 58.0 ± 1.2 | Not Reported |
Note: IC50 values can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparative purposes.
Signaling Pathway and Experimental Workflows
CDK4/6 Signaling Pathway
CDK4/6 inhibitors exert their effect by blocking the phosphorylation of the Retinoblastoma (Rb) protein. In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates Rb, leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, keeping it bound to E2F and thus arresting the cell cycle in the G1 phase.[3]
Caption: The CDK4/6 signaling pathway and the mechanism of action of CDK inhibitors.
Experimental Workflow: Cell Viability Assay
The following workflow outlines the major steps for assessing the effect of CDK inhibitors on cancer cell viability using an MTT assay.
Caption: A typical workflow for a cell viability (MTT) assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
CDK inhibitors (Palbociclib, Ribociclib, Abemaciclib)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with a serial dilution of each CDK inhibitor. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of CDK Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the CDK signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-p-Rb (Ser807/811)
-
Mouse anti-Rb
-
Rabbit anti-CDK4
-
Rabbit anti-CDK6
-
Mouse anti-Cyclin D1
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Conclusion
The available data indicates that while Palbociclib, Ribociclib, and Abemaciclib all target the CDK4/6 pathway, they exhibit distinct biochemical and cellular potencies. Abemaciclib generally demonstrates the highest potency against CDK4. The choice of inhibitor for research or therapeutic purposes may depend on the specific cancer cell type, its molecular characteristics (e.g., Rb status), and the desired therapeutic window. The experimental protocols provided in this guide offer a standardized approach to further investigate and compare the efficacy of these and other CDK inhibitors in various cancer models.
References
- 1. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Comparative Guide to Aloisine RP106-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aloisine RP106's performance in inducing cell cycle arrest against other well-established cyclin-dependent kinase (CDK) inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the validation and contextualization of this compound's cellular effects.
Executive Summary
This compound is a member of the aloisine family of compounds, which are potent inhibitors of cyclin-dependent kinases (CDKs). These compounds function as competitive inhibitors of ATP binding to the catalytic subunit of CDKs, leading to a halt in cell cycle progression. Specifically, aloisines have been shown to effectively arrest cells in both the G1 and G2 phases of the cell cycle. This dual-phase arrest distinguishes them from more recent generations of CDK inhibitors, such as the CDK4/6 inhibitors, which primarily induce a G1 arrest. This guide will delve into the quantitative comparison of this compound's inhibitory activity with that of other CDK inhibitors and provide detailed methodologies for validating its effect on the cell cycle.
Performance Comparison
The inhibitory potency of this compound and its close analog, Aloisine A, is compared with that of three prominent CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various CDK-cyclin complexes. Lower IC50 values indicate greater potency.
| Compound | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK6/cyclin D3 (nM) |
| Aloisine A | 150[1] | 120[1] | 400[1] | >10,000 | 200[1] | >10,000 |
| Palbociclib | >10,000 | >10,000 | >10,000 | 11 | - | 16 |
| Ribociclib | >10,000 | >10,000 | >10,000 | 10 | - | 39 |
| Abemaciclib | - | - | - | 2 | - | 10 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits CDK1, CDK2, and CDK5, leading to G1 and G2 cell cycle arrest.
Experimental Workflow: Validation of Cell Cycle Arrest
Caption: Workflow for validating this compound-induced cell cycle arrest.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow Cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins by western blotting to confirm the mechanism of cell cycle arrest.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Thr161), anti-Cyclin E, anti-phospho-CDK2 (Thr160))
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
Confirming Target Engagement of Aloisine RP106: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to confirm the target engagement of Aloisine RP106, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] This document outlines the methodologies for biochemical, cellular, and structural assays, presenting quantitative data for Aloisine A, a well-characterized member of the aloisine family, alongside alternative CDK/GSK-3 inhibitors, Flavopiridol and Kenpaullone.
Executive Summary
This compound belongs to the aloisine family of compounds, which are known to competitively inhibit the ATP-binding pocket of CDKs and GSK-3.[1][3] This guide details three primary methods to confirm this target engagement:
-
Biochemical Kinase Activity Assays: To quantify the direct inhibition of purified kinase activity.
-
Cellular Target Engagement Assays: To verify target interaction within a live cell environment.
-
Structural Biology Techniques: To provide high-resolution visualization of the inhibitor-target interaction.
By comparing the outcomes of these assays for Aloisine A and other known inhibitors, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Aloisine A, Flavopiridol, and Kenpaullone against key CDK and GSK-3 isoforms. This data provides a quantitative comparison of their potency.
| Kinase Target | Aloisine A IC50 (µM) | Flavopiridol IC50 (µM) | Kenpaullone IC50 (µM) |
| CDK1/cyclin B | 0.15 | ~0.04 | 0.4 |
| CDK2/cyclin A | 0.15 | ~0.04 | 0.68 |
| CDK2/cyclin E | 0.15 | ~0.04 | 7.5 |
| CDK5/p25 | 0.15 | - | 0.85 |
| GSK-3β | 0.65 | 0.28 | 0.23 |
Note: Data for this compound was not specifically available; data for the closely related Aloisine A is presented.[2]
Mandatory Visualization
Signaling Pathway of CDK and GSK-3
Caption: Simplified signaling pathway of CDK and GSK-3.
Experimental Workflow: Kinase Activity Assay
Caption: General workflow for an in vitro kinase activity assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Biochemical Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified CDK and GSK-3 kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified active kinase (e.g., CDK2/Cyclin A), a specific peptide substrate (e.g., Histone H1 for CDKs), and varying concentrations of this compound (or control inhibitor) in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Terminate the reaction and quantify the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This assay converts the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To measure the binding of this compound to its target kinases in living cells.
Methodology:
-
Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Plate Preparation: Seed the engineered cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection: Add the NanoLuc® substrate to the wells. If the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur, resulting in a fluorescent signal from the tracer.
-
Data Analysis: The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET signal. The BRET ratio (acceptor emission/donor emission) is plotted against the logarithm of the inhibitor concentration to determine the cellular IC50 value, which reflects the target engagement in a physiological context.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a specific concentration or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CDK2 or GSK-3β) remaining at each temperature using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, thus confirming target engagement.
Conclusion
The confirmation of target engagement is a cornerstone of modern drug discovery. For this compound, a comprehensive approach utilizing biochemical, cellular, and structural methods is recommended. The presented protocols for kinase activity assays, NanoBRET™, and CETSA provide a robust framework for researchers to quantitatively assess the interaction of this compound with its intended targets, CDKs and GSK-3. By comparing the results with those of other well-characterized inhibitors, the potency and selectivity profile of this compound can be confidently established, paving the way for further preclinical and clinical development.
References
Aloisine RP106: A Comparative Guide to a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor Aloisine RP106, believed to be a key member of the aloisine family of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines. This family of compounds has demonstrated potent inhibitory activity against key cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), positioning them as significant molecules of interest for therapeutic development, particularly in oncology and neurodegenerative diseases. This document presents a comparative overview of Aloisine A (a well-characterized aloisine), its specificity, and its performance against other established CDK inhibitors, supported by available experimental data.
Kinase Inhibitor Specificity: A Comparative Analysis
Aloisine A, a representative compound of the aloisine family, has been shown to be a potent, ATP-competitive inhibitor of several key kinases. Its inhibitory profile is notably distinct from many currently approved CDK inhibitors, which primarily target CDK4 and CDK6. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aloisine A against a panel of kinases, juxtaposed with the IC50 values of the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.
| Target Kinase | Aloisine A IC50 (µM)[1] | Palbociclib IC50 (nM)[2] | Ribociclib IC50 (nM)[2] | Abemaciclib IC50 (nM)[2] |
| CDK1/cyclin B | 0.15 | - | - | - |
| CDK2/cyclin A | 0.12 | - | - | - |
| CDK2/cyclin E | 0.4 | - | - | - |
| CDK4/cyclin D1 | >10 | 11 | 10 | 2 |
| CDK5/p35 | 0.16 | - | - | - |
| CDK6/cyclin D3 | >10 | 15 | 39 | 10 |
| GSK-3α | 0.5 | - | - | - |
| GSK-3β | 1.5 | - | - | - |
| erk1 | 18 | - | - | - |
| erk2 | 22 | - | - | - |
| JNK | ~3-10 | - | - | - |
| PKCα, β1, β2, γ, δ, ε, η, ξ | >100 | - | - | - |
Experimental Protocols
The determination of kinase inhibitory activity, as summarized in the table above, is typically performed using in vitro kinase assays. The following is a generalized protocol based on standard methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Aloisine A) against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Adenosine 5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or non-radiolabeled for ADP detection assays
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Apparatus for detecting the assay signal (e.g., scintillation counter for radioactive assays, luminometer or fluorescence plate reader for non-radioactive assays)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also prepared.
-
Reaction Setup: The kinase, substrate, and test compound (or vehicle control) are added to the wells of a microplate and pre-incubated for a short period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity).
-
Signal Detection:
-
Radiometric Assay: The phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP), and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified. This is often a two-step process where remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay Workflow
Signaling Pathways and Mechanism of Action
Aloisines exert their biological effects by inhibiting key kinases involved in cell cycle progression and other critical cellular processes. The primary targets—CDK1, CDK2, CDK5, and GSK-3—are central nodes in complex signaling networks. Aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[3]
CDK1/2 and Cell Cycle Control:
CDK1 and CDK2 are essential for regulating the cell cycle. In complex with their respective cyclin partners, they phosphorylate key substrates to drive cells through the G1/S and G2/M checkpoints. Inhibition of CDK1 and CDK2 by aloisines leads to cell cycle arrest in both G1 and G2 phases, thereby inhibiting cell proliferation.[3]
This compound Inhibition of Cell Cycle Progression
CDK5 and GSK-3 in Neuronal Function and Disease:
CDK5 and GSK-3 are implicated in various neuronal processes, including development, synaptic plasticity, and tau phosphorylation. Dysregulation of these kinases is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Aloisines' ability to inhibit both CDK5 and GSK-3 suggests their potential as therapeutic agents in this context.
Inhibition of Tau Hyperphosphorylation Pathway
Conclusion
This compound and the broader aloisine family represent a class of kinase inhibitors with a distinct specificity profile, targeting CDKs and GSK-3s that are critical in both cell cycle regulation and neuronal function. This dual activity differentiates them from highly selective CDK4/6 inhibitors currently in clinical use. The potent, ATP-competitive mechanism of action and the specific targeting of CDK1, CDK2, CDK5, and GSK-3 make aloisines valuable tools for basic research and promising candidates for further therapeutic development in oncology and neurodegeneration. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this novel class of inhibitors.
References
A Comparative Guide to the Cross-Reactivity of Aloisine RP106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Aloisine RP106 (also known as Aloisine A) with other prominent cyclin-dependent kinase (CDK) inhibitors. The focus of this analysis is on the cross-reactivity profile, offering a valuable resource for researchers in oncology and neurodegenerative diseases to select the most appropriate tool compounds and potential therapeutic candidates.
Introduction to this compound
This compound belongs to the aloisine family of compounds, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is implicated in various cancers and neurodegenerative disorders, such as Alzheimer's disease. This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase's catalytic subunit.[1][2]
Comparative Kinase Selectivity Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—against a panel of kinases. This data is essential for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Kinase Inhibition Profile of this compound (Aloisine A)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p25 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
| erk1 | 18 |
| erk2 | 22 |
| c-Jun N-terminal kinase (JNK) | ~3-10 |
| Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ) | >100 |
Data extracted from Mettey et al., J Med Chem, 2003.[1]
Table 2: Comparative Kinase Inhibition Profiles of FDA-Approved CDK4/6 Inhibitors
| Kinase Target | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/cyclin D1 | 9 - 11 | 10 | 2 |
| CDK6/cyclin D3 | 15 | 39 | 9.9 |
| CDK9 | - | - | Potent Inhibition |
Data compiled from various sources.[3][4][5][6] It is important to note that assay conditions can vary between studies, affecting direct comparability.
Experimental Protocols
The following is a generalized protocol for a kinase inhibition assay, based on methodologies described in the cited literature.
Biochemical Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase and its corresponding cyclin partner.
-
Kinase-specific substrate (e.g., Histone H1 for CDKs).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube, combine the kinase, its cyclin partner, and the substrate in the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction tubes. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Inhibition of the cell cycle by this compound and CDK4/6 specific inhibitors.
Experimental Workflow
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aloisine RP106: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Aloisine RP106, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Understanding this compound: Key Chemical Data
While specific, regulated disposal procedures for this compound are not explicitly mandated under certain regulations due to its classification, understanding its chemical properties is the first step toward responsible disposal.
| Property | Value |
| CAS Number | 496864-15-4[1][2] |
| Molecular Formula | C₁₇H₁₉N₃O[1][2] |
| Molecular Weight | 281.35 g/mol [1] |
| Purity | ≥95%[2] |
According to information from one supplier, a safety data sheet (SDS) for this compound is not required under Regulation (EC) No. 1907/2006 (REACH), as it is not classified as a hazardous substance.[3] However, it is crucial to note that this compound is intended for research use only and not for diagnostic or therapeutic purposes.[2]
Recommended Disposal Protocol for this compound
Even in the absence of a specific hazardous classification, adherence to standard laboratory safety protocols for chemical waste is essential. The following step-by-step guide outlines the recommended disposal procedure for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Standard laboratory coat: To protect from potential splashes.
-
Safety glasses or goggles: To shield the eyes from any airborne particles or liquid.
-
Chemically resistant gloves: To prevent skin contact.
Step 2: Waste Segregation
Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container should be labeled as "Non-hazardous Chemical Waste" and should clearly state "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
The label should indicate the contents, including the solvent used and the approximate concentration of this compound.
-
Never mix this compound solutions with other chemical waste streams unless compatibility is confirmed.
-
Step 3: Institutional Guidelines and Waste Pickup
-
Consult Institutional Policies: Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department will provide the definitive procedures for your facility.
-
Arrange for Waste Pickup: Once your waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup. Do not dispose of chemical waste down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institutional guidelines as the ultimate authority on chemical waste management.
References
Personal protective equipment for handling Aloisine RP106
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Aloisine RP106. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
As a fundamental safety measure, appropriate personal protective equipment should be worn at all times when handling this compound and other laboratory chemicals. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols.[1][2] |
| Hand Protection | Nitrile gloves are suitable for incidental contact. | Prevents direct skin contact with the chemical.[2][3][4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1][4] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1][4] |
Operational Plan: Handling this compound
Adherence to a systematic workflow is critical for the safe handling of any chemical substance.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended if there is a potential for aerosol generation.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Handling :
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating solutions, add the solid to the solvent slowly.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry place.
-
Cleaning : After handling, thoroughly clean the work area and any equipment used. Dispose of any contaminated materials as outlined in the disposal plan. Wash hands thoroughly.
Experimental Protocols
Detailed experimental protocols involving this compound will be specific to the research being conducted. It is imperative that researchers develop a comprehensive, step-by-step protocol for their specific application, incorporating the handling and safety precautions outlined in this guide.
Disposal Plan
As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed. However, it is crucial to consult and comply with all local, state, and federal regulations.
-
Solid Waste :
-
Uncontaminated this compound powder can be disposed of in the regular laboratory trash, provided it is securely contained.
-
Contaminated materials (e.g., weighing paper, gloves) should be placed in a designated waste container.
-
-
Liquid Waste :
-
Solutions of this compound may be permissible for drain disposal if they are non-hazardous and meet local wastewater regulations.[5][6] It is recommended to check with your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
-
Never dispose of undiluted or concentrated solutions down the drain.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste.
-
After rinsing, the container can typically be disposed of in the regular trash.
-
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
